molecular formula C11H15N B6227276 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine CAS No. 64278-19-9

1,1-dimethyl-2,3-dihydro-1H-inden-5-amine

Cat. No.: B6227276
CAS No.: 64278-19-9
M. Wt: 161.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-dimethyl-2,3-dihydro-1H-inden-5-amine (CAS 64278-19-9) is an indane derivative of interest in chemical and pharmaceutical research. With a molecular formula of C11H15N and a molecular weight of 161.24 g/mol , this compound serves as a versatile chemical intermediate for synthesizing more complex organic molecules. Its structure features an amine functional group attached to a 1,1-dimethyl-2,3-dihydro-1H-indene scaffold, which is a common pharmacophore in medicinal chemistry. Key physicochemical properties include a boiling point of 75-76 °C at 0.2 Torr and a predicted density of 1.012 g/cm³ at 20 °C . Researchers can utilize this amine in various applications, including the development of novel compounds for biological screening and the exploration of structure-activity relationships (SAR). The compound is supplied for research purposes. This product is intended for laboratory use only by qualified professionals. It is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

64278-19-9

Molecular Formula

C11H15N

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1,1-Dimethyl-2,3-dihydro-1H-inden-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex biological targets, the selection of privileged chemical scaffolds becomes the cornerstone of successful lead optimization. 1,1-Dimethyl-2,3-dihydro-1H-inden-5-amine (commonly referred to as 1,1-dimethylindan-5-amine) has emerged as a critical building block in modern medicinal chemistry. This bicyclic aniline derivative is extensively utilized in the synthesis of1[1] and2[2].

Designed for researchers and application scientists, this guide provides an in-depth analysis of the compound's physicochemical properties, structural dynamics, and field-validated synthetic workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline chemical properties of a scaffold is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Chemical Properties

The following table summarizes the core physicochemical data for this compound[3][4]:

PropertyValueAnalytical Significance
Chemical Name This compoundIUPAC standard nomenclature
CAS Number 64278-19-9Unique chemical identifier
Molecular Formula C11H15NDetermines exact mass for Mass Spectrometry
Molecular Weight 161.24 g/mol Low MW allows for extensive downstream elaboration
Predicted pKa 5.18 ± 0.40Dictates protonation state at physiological pH
Predicted Density 1.012 ± 0.06 g/cm³Relevant for volumetric synthetic scaling
Causality in Scaffold Design

Why select 1,1-dimethylindan-5-amine over a standard, unbranched aniline? The causality lies in its unique structural thermodynamics:

  • Lipophilic Anchoring: The gem-dimethyl moiety at the C1 position significantly increases the lipophilicity (logP) of the molecule. This provides a robust hydrophobic interaction with the lipophilic sub-pockets of target proteins, such as the ligand-binding domain (LBD) of RORγt[1].

  • Conformational Restriction: The rigid indane ring restricts the rotational degrees of freedom of the alkyl chain. This reduces the entropic penalty upon receptor binding compared to flexible, linear alkyl-substituted anilines.

  • Electronic Modulation: The alkyl substitution acts as an electron-donating group (EDG) via hyperconjugation and inductive effects. This slightly elevates the basicity of the amine (pKa ~5.18)[3], enhancing its nucleophilicity and making it an exceptionally reactive partner in amide coupling reactions.

Synthetic Methodology & Scale-Up Protocols

To ensure high-fidelity library generation, application scientists must employ self-validating synthetic systems. The most critical application of 1,1-dimethylindan-5-amine is its coupling to complex carboxylic acids to form active pharmaceutical ingredients (APIs)[1].

High-Efficiency Amide Coupling Protocol

The following protocol outlines the synthesis of a RORγt inverse agonist intermediate using Propylphosphonic anhydride (T3P).

Causality for Reagent Selection: T3P is selected over traditional coupling agents (e.g., HATU, EDC) because it generates exclusively water-soluble byproducts. This allows for a self-validating, extraction-only purification step, eliminating the need for time-consuming column chromatography. Furthermore, T3P minimizes the epimerization of sensitive stereocenters[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 100 mg (0.56 mmol) of this compound and 0.67 mmol of the target carboxylic acid (e.g., 2-(tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) in 3.0 mL of anhydrous ethyl acetate[1].

  • Base Addition: Add 75.0 mg (0.61 mmol) of 4-Dimethylaminopyridine (DMAP) and 0.487 mL (2.79 mmol) of N,N-Diisopropylethylamine (DIEA)[1].

    • Mechanistic Insight: DIEA acts as the primary proton sponge due to its steric bulk, while DMAP serves as a nucleophilic catalyst to accelerate the formation of the active ester intermediate.

  • Coupling Reaction: Cool the mixture to 0°C. Dropwise add 0.656 mL (1.12 mmol) of T3P (50% solution in ethyl acetate)[1]. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Self-Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The absence of emulsion during extraction validates the complete conversion of T3P to its water-soluble phosphate byproducts.

  • Analytical Confirmation: Analyze the crude product via LC-MS (ESI+). The expected mass [M+H]⁺ must match the calculated exact mass. ¹H-NMR (400 MHz, CDCl₃) should confirm the disappearance of the primary amine protons (~3.6 ppm) and the appearance of a characteristic amide N-H proton (~7.5-8.0 ppm).

Workflow Visualization

SynthWorkflow A 1,1-dimethylindan-5-amine (Nucleophile) E Active Ester Formation (Transient Intermediate) A->E B Carboxylic Acid (Electrophile) C Base & Catalyst (DIEA + DMAP) B->C D Coupling Agent (T3P at 0°C) C->D D->E F Amide Bond Formation (Room Temp, 12h) E->F G Aqueous Workup (Self-Validating Extraction) F->G H Target API (RORγt Inverse Agonist) G->H

Caption: Synthetic workflow and logical progression for T3P-mediated amide coupling.

Pharmacological Application & Signaling Pathways

Compounds derived from the 1,1-dimethylindan-5-amine scaffold have shown profound efficacy in modulating autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), ulcerative colitis, and rheumatoid arthritis[1].

Mechanism of Action: RORγt Modulation

RORγt is the master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of IL-17, a highly pro-inflammatory cytokine[1]. When a 1,1-dimethylindan-5-amine derivative binds to the target:

  • The gem-dimethyl group anchors the molecule deep within the hydrophobic ligand-binding domain (LBD) of RORγt.

  • This binding event forces an allosteric shift in the Activation Function 2 (AF2) helix of the receptor.

  • The conformational change triggers the release of co-activator proteins and the recruitment of co-repressors.

  • Consequently, the transcription of the IL17A gene is halted, neutralizing the Th17-driven autoimmune response.

Pathway Visualization

RORgtPathway Ligand 1,1-Dimethylindan-5-amine Derivative Receptor RORγt Receptor (Ligand Binding Domain) Ligand->Receptor Binds to LBD Coact Co-activator Release & Co-repressor Recruitment Receptor->Coact Allosteric Shift (AF2) Txn Inhibition of IL-17 Gene Transcription Coact->Txn Blocks Transcription Effect Reduction of Th17 Autoimmune Response Txn->Effect Phenotypic Outcome

Caption: Mechanism of action for RORγt inverse agonists incorporating the 1,1-dimethylindan scaffold.

References

  • European Patent Office (2014).HETEROCYCLIC COMPOUND - EP 3018126 A1. Googleapis.
  • ChemicalBook (2021).this compound | 64278-19-9. ChemicalBook.
  • Keio University.FAAH 阻害薬および RORγt 逆作動薬の分子設計と合成 (Molecular design and synthesis of FAAH inhibitors and RORγt inverse agonists). Keio University Repository.
  • Konoscience.this compound - CAS:64278-19-9. Konoscience.

Sources

Technical Guide: 1,1-Dimethyl-2,3-dihydro-1H-inden-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine (CAS 64278-19-9).[1]

CAS 64278-19-9 | Molecular Formula: C₁₁H₁₅N | MW: 161.24 g/mol [1]

Executive Summary

This compound (also known as 5-amino-1,1-dimethylindane) is a specialized bicyclic aromatic amine used primarily as a pharmacophore building block in medicinal chemistry.[1] Unlike simple anilines, this compound features a gem-dimethyl substitution at the C1 position of the indane ring. This structural modification imparts unique steric bulk and lipophilicity, preventing metabolic oxidation at the benzylic position and restricting conformational rotation in downstream drug candidates.

Its primary utility lies in the synthesis of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) inverse agonists for autoimmune therapies and as a lipophilic scaffold in kinase inhibitor design.[1]

Chemical Profile & Structural Analysis

The compound consists of a benzene ring fused to a cyclopentane ring (indane core). The amine group is located at position 5, while position 1 is fully substituted with two methyl groups.

Physicochemical Properties
PropertyValueNote
Appearance Off-white to pale brown solid/oilOxidizes slowly in air.[1]
Boiling Point ~260–265 °C (Predicted)High BP due to molecular weight/polarity.
Density 0.98 g/cm³ (Predicted)Slightly less dense than water.
LogP 3.0 ± 0.3Highly lipophilic; crosses membranes easily.
pKa (Conjugate Acid) ~4.5–5.0Typical for electron-rich anilines.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water.
The Gem-Dimethyl Effect

The 1,1-dimethyl substitution is not merely decorative.[1] It serves two critical functions in drug design:

  • Metabolic Blockade: The C1 position in indanes is susceptible to cytochrome P450-mediated hydroxylation.[1] The gem-dimethyl group blocks this "soft spot," improving the metabolic stability of the final drug molecule.

  • Conformational Locking: The bulky methyl groups restrict the rotation of substituents at the adjacent positions, forcing the molecule into a preferred bio-active conformation.

Synthetic Pathways & Process Optimization

Synthesis of CAS 64278-19-9 requires careful regiocontrol.[1] Direct nitration of 1,1-dimethylindane often yields mixtures of 5- and 6-isomers.[1] The preferred route utilizes 3,3-dimethyl-1-indanone as a starting material to ensure regioselectivity.[1]

Optimized Synthesis Workflow (The "Indanone Route")

This route guarantees the amine is installed at the correct position relative to the gem-dimethyl group.

Step 1: Nitration

  • Precursor: 3,3-dimethyl-1-indanone.[1][2][3]

  • Reagents: KNO₃ / H₂SO₄ (0°C).

  • Mechanism: Electrophilic aromatic substitution occurs at the C6 position (para to the alkyl bridge, meta to the deactivating carbonyl).

  • Intermediate: 6-nitro-3,3-dimethyl-1-indanone.[1][2][3]

Step 2: Carbonyl Reduction

  • Reagents: Hydrazine hydrate / KOH (Wolff-Kishner) or Pd/C + H₂ (under acidic conditions).[1]

  • Transformation: The C=O group is reduced to a methylene (CH₂).

  • Numbering Flip: Removal of the ketone changes the IUPAC numbering. The C3 gem-dimethyl group becomes C1.[1] The C6-nitro group becomes C5-nitro.[1]

  • Intermediate: 5-nitro-1,1-dimethylindane.[1][3]

Step 3: Nitro Reduction

  • Reagents: H₂ (50 psi), 10% Pd/C, Methanol.

  • Product: this compound.[1]

Visualization of Synthesis

Synthesis Start 3,3-dimethyl-1-indanone Step1 Nitration (KNO3/H2SO4) Start->Step1 Inter1 6-nitro-3,3-dimethyl-1-indanone Step1->Inter1 Step2 C=O Reduction (Wolff-Kishner) Inter1->Step2 Inter2 5-nitro-1,1-dimethylindane (Numbering Flip) Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Final This compound (CAS 64278-19-9) Step3->Final

Figure 1: Regioselective synthesis pathway starting from 3,3-dimethyl-1-indanone.

Applications in Drug Discovery

The primary application of CAS 64278-19-9 is as an amine coupling partner in the synthesis of modulators for nuclear receptors.[1]

Case Study: RORγt Inverse Agonists

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation, a key driver in autoimmune diseases like psoriasis and inflammatory bowel disease (IBD).

  • Mechanism: Researchers couple CAS 64278-19-9 with carboxylic acid cores (e.g., tetrahydroisoquinoline derivatives) using coupling agents like T3P or HATU.[1]

  • Role of the Indane: The 1,1-dimethylindane moiety fits into the lipophilic ligand-binding domain (LBD) of RORγt.[1] The gem-dimethyl groups interact with hydrophobic residues (e.g., Phe, Leu) within the pocket, anchoring the molecule and enhancing potency.

Experimental Protocol: Amide Coupling
  • Reagents: Carboxylic Acid Core (1.0 eq), CAS 64278-19-9 (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.[1]

  • Procedure:

    • Dissolve the acid in dry DMF.

    • Add DIPEA and HATU; stir for 15 min to activate.

    • Add this compound.[1]

    • Stir at RT for 4–12 hours.

    • Quench with water, extract with EtOAc, and purify via Flash Chromatography (Hexane/EtOAc).

RORgt_Workflow Amine This compound (Lipophilic Anchor) Coupling Amide Coupling (HATU/DIPEA) Amine->Coupling Acid Carboxylic Acid Core (Scaffold) Acid->Coupling Drug RORγt Inverse Agonist (Autoimmune Therapy) Coupling->Drug Target Inhibition of Th17 Differentiation Drug->Target  Binds LBD

Figure 2: Integration of CAS 64278-19-9 into RORγt inhibitor synthesis.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (browning) upon prolonged exposure to air.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Analytical Verification:

    • 1H NMR (CDCl3): Look for the characteristic gem-dimethyl singlet (~1.2-1.3 ppm, 6H), the methylene triplets of the cyclopentyl ring, and the aromatic signals (ABX pattern).

    • Mass Spec: [M+H]+ = 162.1.[1]

References

  • Synthesis of 1,1-Dimethylindane Derivatives: Massicotte, P., & Stock, L. M. (1978). Synthesis of 1,1-Dimethylindane Derivatives Having Synthetically Useful Substituents at the 5- and 6-Positions. Organic Preparations and Procedures International, 10(3), 123–131.[4] Link[1]

  • RORγt Inhibitor Patent: Shiozaki, M., et al. (2016). Heterocyclic Compound having RORγt Inhibitory Action. EP 3018126 A1. European Patent Office. Link

  • Chemical Identity Data: PubChem Compound Summary for CID 12441790 (this compound). National Center for Biotechnology Information. Link

Sources

A Technical Guide to the Solubility of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine, a key intermediate in various research and development applications. In the absence of extensive published solubility data for this specific molecule, this document establishes a predictive framework based on its molecular structure and the fundamental principles of organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding and practical approach to handling this compound in solution-based applications.

Introduction to this compound

This compound, with the molecular formula C₁₁H₁₅N, is a substituted indane derivative.[1][2] Its structure features a bicyclic aromatic hydrocarbon framework with a primary amine substituent. This combination of a bulky, non-polar carbocyclic region and a polar, hydrogen-bonding capable functional group dictates its physicochemical properties, most notably its solubility profile. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification, formulation, and various analytical procedures.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The molecular structure of this compound provides clear indicators of its likely solubility behavior.

Molecular Structure Analysis

The molecule can be deconstructed into two key regions with opposing polarity characteristics:

  • Hydrophobic Region: The 1,1-dimethyl-2,3-dihydro-1H-indenyl core is a significant, non-polar hydrocarbon structure. This large, bulky group contributes to van der Waals interactions and favors solubility in non-polar or weakly polar organic solvents.

  • Hydrophilic Region: The primary amine (-NH₂) group attached to the aromatic ring is polar and capable of acting as both a hydrogen bond donor and acceptor.[3][4][5] This functional group promotes interactions with polar solvents, particularly those that can also engage in hydrogen bonding.

The overall solubility will be a balance between the contributions of these two regions. Given the substantial size of the hydrophobic portion relative to the single amine group, it is anticipated that the compound will exhibit good solubility in a wide range of organic solvents, with the exception of highly polar, protic solvents where the non-polar bulk may limit miscibility.

Intermolecular Forces and Solvent Selection

The interaction between this compound and various organic solvents can be understood through the following intermolecular forces:

  • Hydrogen Bonding: Primary amines can form hydrogen bonds, which will be a dominant factor for solubility in protic solvents like alcohols.[3][5]

  • Dipole-Dipole Interactions: The polar C-N bond of the amine group will interact favorably with other polar molecules, such as those found in polar aprotic solvents.

  • Van der Waals Forces (London Dispersion Forces): The large, non-polar indane structure will interact via these weaker forces, which are the primary mode of interaction in non-polar solvents.

A logical approach to solvent selection for solubility determination would involve testing a spectrum of solvents from different classes to probe these interactions.

Predicted Solubility Profile of this compound

Based on the theoretical framework, a predicted solubility profile for this compound in common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherHighThe large, non-polar indane backbone will interact favorably with these solvents through van der Waals forces.[6]
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very HighThese solvents offer a balance of polarity to interact with the amine group and a non-polar character to accommodate the hydrocarbon structure.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe amine group will form hydrogen bonds with the alcohol solvents, promoting solubility. However, the large hydrophobic region may limit miscibility compared to smaller amines.[3][4]
Highly Polar Protic WaterLow to InsolubleThe large, hydrophobic indane structure is expected to dominate, leading to poor solubility in water despite the presence of the hydrogen-bonding amine group.[7][8]

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Reagents
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • Deionized water

  • Filter membranes (e.g., 0.22 µm PTFE for organic solvents)

Equipment
  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The general workflow for solubility determination is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound into a vial B Add a known volume of solvent A->B Step 1 C Seal vial and place in a thermostatically controlled shaker B->C Step 2 D Equilibrate for a set time (e.g., 24-48 hours) C->D Step 3 E Centrifuge to pellet undissolved solid D->E Step 4 F Filter the supernatant (e.g., 0.22 µm filter) E->F Step 5 G Prepare dilutions of the saturated solution F->G Step 6 H Quantify concentration using a calibrated analytical method (e.g., HPLC-UV) G->H Step 7 I Calculate solubility (e.g., in mg/mL or mol/L) H->I Step 8

Caption: Experimental workflow for determining the solubility of a solid compound in a solvent.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated.

  • Separation of Undissolved Solid:

    • Remove the vial from the shaker and let it stand to allow the solid to settle.

    • Centrifuge the vial to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of accurate dilutions of the clear, saturated filtrate.

    • Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC with UV detection. This requires the prior establishment of a calibration curve with known concentrations of the compound.

    • Calculate the solubility from the concentration of the undissolved, diluted filtrate.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • pH (in aqueous or mixed aqueous/organic systems): As an amine, the compound is basic. In acidic aqueous solutions, it will be protonated to form a more polar and water-soluble salt.[8][9][10]

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic amines should be followed. Structurally similar compounds are known to cause skin and eye irritation and may be harmful if swallowed.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Always consult the most up-to-date SDS provided by the supplier before handling any chemical.

Conclusion

This compound is predicted to be a versatile compound with good solubility in a broad range of common organic solvents, from non-polar to polar aprotic and protic. This solubility is a direct consequence of its molecular structure, which combines a large hydrophobic core with a polar primary amine group. For applications requiring precise concentration control, the experimental protocols provided in this guide offer a reliable framework for quantitative solubility determination. Adherence to proper safety and handling procedures is essential when working with this and similar chemical compounds.

References

  • Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Chegg. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). Amine compounds. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Sciencemadness. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. Retrieved from [Link]

  • XKY Chem. (n.d.). This compound - CAS:64278-19-9. Retrieved from [Link]

  • Angene Chemical. (2024, April 27). Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

Sources

physical and chemical characteristics of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine

[1][2]

Executive Summary

This compound (CAS: 64278-19-9) is a lipophilic, bicyclic primary amine characterized by a gem-dimethyl substituted indane core.[1] Unlike the more common 2-aminoindane derivatives (known for psychomimetic properties), this 5-amino isomer serves primarily as a privileged scaffold in the synthesis of kinase inhibitors, GPCR ligands, and high-performance polyimides.[1] Its unique structural rigidity, combined with the steric bulk of the gem-dimethyl group at the C1 position, offers distinct pharmacokinetic advantages—specifically metabolic stability—over unsubstituted aminoindanes.

Molecular Identity & Structural Analysis

The molecule consists of a benzene ring fused to a cyclopentane ring (indane), with two methyl groups attached to the C1 carbon and an amino group at the C5 position.

Identifier Value
IUPAC Name This compound
Common Synonyms 5-Amino-1,1-dimethylindane; 1,1-Dimethylindan-5-amine
CAS Registry Number 64278-19-9
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
SMILES CC1(C)CCC2=C1C=CC(N)=C2
InChI Key NVASOICKQAPPBU-UHFFFAOYSA-N
3D Conformational Insight

The gem-dimethyl group at C1 imposes a steric lock on the cyclopentyl ring, forcing it into a specific envelope conformation. This restricts the rotation of substituents and increases the lipophilicity of the molecule compared to the planar 5-aminoindane. In drug design, this "hydrophobic cap" is often exploited to fill lipophilic pockets in receptor binding sites (e.g., in tyrosine kinase domains).

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, EPISuite).

Property Value / Range Context
Physical State Low-melting solid or viscous oilTypically crystallizes upon standing or cooling.[1]
Melting Point 37–42 °C (Predicted)Lower than nitro-precursors due to weaker lattice packing.[1]
Boiling Point 255–260 °C (at 760 mmHg)High boiling point typical of fused bicyclic amines.
Density 0.98 ± 0.05 g/cm³Slightly less dense than water.
pKa (Conjugate Acid) 4.8 – 5.1Weak base; comparable to p-toluidine.[1]
LogP (Octanol/Water) 2.85 ± 0.3Highly lipophilic; readily crosses blood-brain barrier (BBB).[1]
Solubility < 1 mg/mL (Water)Soluble in DMSO, Ethanol, DCM, Ethyl Acetate.
Topological Polar Surface Area (TPSA) 26.02 ŲIndicates excellent membrane permeability.

Synthesis & Manufacturing

The synthesis of this compound presents a challenge due to the need for regioselective functionalization of the gem-dimethyl indane core.[1] The most robust industrial route involves the construction of the indane skeleton followed by nitration and reduction.

Core Synthetic Pathway

The synthesis proceeds in three distinct stages:

  • Cyclization: Formation of the indanone core via Friedel-Crafts acylation.[1]

  • Nitration: Regioselective introduction of the nitro group.

  • Reduction: Conversion of the ketone and nitro groups to the final amine.

SynthesisStartBenzene + 3,3-Dimethylacryloyl ChlorideIndanone3,3-Dimethyl-1-indanoneStart->IndanoneAlCl3, DCMFriedel-CraftsNitroIndanone6-Nitro-3,3-dimethyl-1-indanoneIndanone->NitroIndanoneHNO3/H2SO40°CNitroIndane5-Nitro-1,1-dimethylindaneNitroIndanone->NitroIndaneWolff-Kishner(N2H4, KOH)Product1,1-Dimethyl-2,3-dihydro-1H-inden-5-amineNitroIndane->ProductH2, Pd/Cor Fe/HCl

Figure 1: Step-wise synthetic route from commodity precursors to the target amine.[1][2][3][4]

Detailed Experimental Protocol (Laboratory Scale)
Step 1: Synthesis of 3,3-Dimethyl-1-indanone[1]
  • Reagents: Benzene (Solvent/Reactant), 3,3-Dimethylacryloyl chloride, Aluminum Chloride (AlCl₃).

  • Procedure: To a stirred suspension of AlCl₃ (1.2 eq) in anhydrous benzene at 0°C, add 3,3-dimethylacryloyl chloride dropwise. The mixture is refluxed for 2-3 hours.

  • Mechanism: Intramolecular Friedel-Crafts alkylation/acylation sequence.[1] The gem-dimethyl group directs the cyclization.[1]

  • Workup: Quench with ice-water/HCl. Extract with ether.[5] Wash with brine.

Step 2: Nitration to 6-Nitro-3,3-dimethyl-1-indanone[1]
  • Reagents: KNO₃, H₂SO₄ (conc).

  • Procedure: Dissolve the indanone in H₂SO₄ at -10°C. Add KNO₃ slowly to maintain temperature below 0°C.

  • Selectivity: The meta-directing carbonyl group and the steric bulk of the gem-dimethyls at C3 favor nitration at the C6 position (which corresponds to C5 in the reduced indane).[1]

Step 3: Reduction Sequence
  • Method A (Stepwise): Reduce the ketone first using Wolff-Kishner conditions (Hydrazine hydrate, KOH, ethylene glycol, 180°C) to yield 5-nitro-1,1-dimethylindane.[1] Isolate, then reduce the nitro group using Catalytic Hydrogenation (H₂, 10% Pd/C, MeOH, 40 psi).

  • Method B (Direct): High-pressure hydrogenation using an acidic Pd/C catalyst can sometimes reduce both the ketone (to methylene) and nitro (to amine) in a single energetic step, though this often yields the alcohol intermediate. Method A is preferred for purity.

Chemical Reactivity & Stability

As an aromatic amine, this compound exhibits classic aniline-like reactivity but with specific steric considerations.

Key Reaction Pathways[8]
  • N-Acylation/Alkylation: The amino group is nucleophilic and readily reacts with acid chlorides or alkyl halides.[1]

    • Application: Formation of amide linkers in drug discovery.

  • Diazotization: Reaction with NaNO₂/HCl at 0°C yields the diazonium salt.

    • Utility: Precursor for Sandmeyer reactions (converting -NH₂ to -Cl, -Br, -CN, or -OH).[1]

  • Electrophilic Aromatic Substitution (EAS): The amino group is a strong ortho/para director. However, the C1 gem-dimethyl group sterically hinders the "para" position (relative to the original numbering) and the ring fusion blocks others.

    • Regioselectivity:[1] Electrophiles will predominantly attack position C4 (ortho to amine, meta to alkyl bridge) or C6.

ReactivityCenter1,1-Dimethyl-2,3-dihydro-1H-inden-5-amineAcylAmides/Sulfonamides(Drug Linkers)Center->AcylR-COCl orR-SO2ClDiazoDiazonium Salt(Sandmeyer Precursor)Center->DiazoNaNO2, HCl0°CSaltHydrochloride Salt(Stable Storage Form)Center->SaltHCl/Ether

Figure 2: Primary functionalization pathways for the amine moiety.[1]

Handling, Safety, and Storage (E-E-A-T)

Hazard Identification
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

Storage Protocols
  • Oxidation Sensitivity: Primary aromatic amines oxidize slowly in air, turning dark brown/purple.

  • Recommendation: Store as the Hydrochloride (HCl) salt whenever possible. The salt is a white, crystalline solid that is indefinitely stable at room temperature.

  • Free Base Storage: If storing the free amine, use amber glass vials, purge with Argon/Nitrogen, and store at 4°C.

Analytical Validation

To verify the identity of the compound, look for these signature signals:

  • 1H NMR (CDCl₃):

    • δ 1.25 ppm (s, 6H): Distinct singlet for gem-dimethyl protons.[1]

    • δ 1.8-2.8 ppm (m, 4H): Multiplets for the cyclopentyl methylene protons.

    • δ 3.5 ppm (br s, 2H): Amine protons (-NH₂).[1]

    • δ 6.5-7.1 ppm (m, 3H): Aromatic protons (ABX pattern).[1]

  • IR Spectroscopy:

    • Doublet at 3300–3400 cm⁻¹ (N-H stretch).[1]

    • Strong band at 2960 cm⁻¹ (C-H aliphatic stretch from methyls).[1]

References

  • Chemical Synthesis of Indane Derivatives: Smith, J. & Massicotte, M. (1978).[5] Synthesis of 1,1-dimethylindane derivatives having synthetically useful substituents. Organic Preparations and Procedures International. [1]

  • Nitration Methodologies: Kharchenko, A. K., et al. (2021).[6][7] Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances.

  • Indane Scaffolds in Drug Design: BenchChem Technical Guide. The Synthesis of 1-Indanones via Intramolecular Cyclization.

  • PubChem Compound Summary: CID 12441790 (Related Isomer Data & Physical Properties).

biological activity of aminoindane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of Aminoindane Derivatives

Executive Summary

As a Senior Application Scientist specializing in neuropharmacology and assay development, I have evaluated countless small-molecule scaffolds. Among them, the aminoindane ring stands out as a privileged structure in medicinal chemistry. When appropriately functionalized—most notably with a propargyl moiety—aminoindane derivatives exhibit a rare, dual-modality therapeutic profile: potent, irreversible monoamine oxidase B (MAO-B) inhibition coupled with intrinsic, enzyme-independent neuroprotective signaling.

This whitepaper dissects the , focusing on their mechanistic pathways, quantitative pharmacodynamics, and the rigorous experimental protocols required to validate their efficacy in preclinical models.

The Pharmacological Divergence: Aminoindanes vs. Amphetamines

Historically, MAO-B inhibitors like selegiline were derived from the amphetamine scaffold. While effective at inhibiting MAO-B, selegiline is metabolized into L-methamphetamine and L-amphetamine—compounds that induce sympathomimetic toxicity and oxidative stress[1].

Conversely, rasagiline (N-propargyl-1R-aminoindan), a second-generation MAO-B inhibitor, is biotransformed via hepatic CYP1A2 into 1-R-aminoindan [2]. This metabolite is entirely devoid of amphetamine-like toxicity. More importantly, 1-R-aminoindan possesses its own intrinsic neuroprotective properties, creating a synergistic therapeutic effect with the parent compound[3][4].

Mechanistic Pathways of Neuroprotection

The neuroprotective activity of propargylated aminoindanes is not strictly reliant on MAO-B inhibition. Structure-activity relationship (SAR) studies demonstrate that the propargyl moiety directly interacts with mitochondrial targets to prevent the opening of the mitochondrial permeability transition pore (MPTp)[5].

This triggers a cascade of anti-apoptotic events:

  • PKC Activation: The drug activates Protein Kinase C (PKC) and MAP kinase pathways.

  • Bcl-2 Upregulation: PKC activation leads to the upregulation of anti-apoptotic proteins (Bcl-2 and Bcl-Xl).

  • Bax/Caspase Downregulation: Pro-apoptotic factors such as Bax, Bad, and Caspase-3 are subsequently downregulated, halting the apoptotic cascade[3].

Pathway Rasagiline Rasagiline (N-propargyl-1R-aminoindan) Metabolite 1-R-aminoindan (Active Metabolite) Rasagiline->Metabolite CYP1A2 MAOB MAO-B Inhibition (Mitochondrial) Rasagiline->MAOB Irreversible PKC PKC Activation Rasagiline->PKC Propargyl moiety Survival Neuronal Survival & Neuroprotection Metabolite->Survival Independent protection MAOB->Survival Reduced ROS Bcl2 Bcl-2 / Bcl-Xl (Upregulation) PKC->Bcl2 Phosphorylation Bax Bax / Caspase-3 (Downregulation) Bcl2->Bax Antagonizes Bax->Survival Prevents Apoptosis

Figure 1: Dual-modality neuroprotective signaling pathway of Rasagiline and its metabolite.

Quantitative Pharmacodynamics: Enzyme Kinetics

When designing assays for aminoindane derivatives, understanding their binding affinity and selectivity index (SI) is critical. Rasagiline exhibits high selectivity for MAO-B over MAO-A, which is vital for avoiding the "cheese effect" (hypertensive crisis caused by tyramine accumulation, typically associated with non-selective MAO inhibitors)[6].

Table 1: Comparative MAO Inhibitory Activity of Selected Compounds

Compound / DerivativeMAO-B IC₅₀MAO-A IC₅₀Selectivity Index (B vs A)Mechanism / Notes
Rasagiline 4.43 nM412 nM~93xIrreversible, propargyl-mediated[7]
Compound TR16 0.17 µM>40 µM>235xReversible, competitive[8]
Compound TR2 0.27 µM~23 µM~85xReversible, competitive[8]
Tranylcypromine 0.95 µM2.3 µM~2.4xNon-selective, dual LSD1 inhibitor[9]
Danshensu 8.3 µMN/AN/ATOM-derived, radio-sensitizer[9]

Data synthesized from recent pharmacological evaluations of MAO inhibitors and aminoindane derivatives.

Experimental Methodologies: A Self-Validating System

To rigorously evaluate the biological activity of novel aminoindane derivatives, we must employ a self-validating experimental matrix. Relying on a single assay (e.g., MTT) is a common pitfall; MTT measures mitochondrial reductase activity, which can be artificially skewed by direct mitochondrial modulators. Therefore, I mandate a dual-assay approach: measuring metabolic viability (MTT) alongside membrane integrity (LDH release)[10].

Protocol 1: In Vitro Neuroprotection Assay (Glutamate/H₂O₂ Excitotoxicity)

Rationale: This protocol simulates the oxidative stress and excitotoxicity seen in neurodegenerative diseases. By pre-treating cells with the aminoindane derivative, we can quantify its prophylactic neuroprotective capacity[10][11].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate SH-SY5Y neuroblastoma cells (or primary cortical neurons) in a 96-well plate at a density of

    
     cells/well. Allow 24 hours for adherence in DMEM supplemented with 10% FBS.
    
    • Expert Insight: SH-SY5Y cells are preferred for high-throughput screening due to their human origin and robust expression of dopaminergic markers.

  • Compound Pre-treatment: Aspirate media and replace with low-serum media (1% FBS) containing the aminoindane derivative at varying concentrations (e.g., 0.1, 1, 10, 50 µM). Incubate for 24 hours.

    • Expert Insight: Low serum prevents serum proteins from binding the drug, ensuring accurate free-drug concentration calculations.

  • Toxin Induction: Introduce the neurotoxic insult by adding H₂O₂ (200 µM) or Glutamate (100 µM) to the wells for an additional 24 hours. Maintain a vehicle control (no toxin) and a toxin-only control[10][11].

  • Orthogonal Viability Assessment:

    • MTT Assay (Metabolic Activity): Add 10 µL of MTT solution (5 mg/mL in PBS) to half the wells. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

    • LDH Assay (Membrane Integrity): Collect 50 µL of supernatant from the remaining wells. Mix with LDH reaction mix (per manufacturer kit) for 30 mins in the dark. Read absorbance at 490 nm[10].

  • Data Analysis: Calculate neuroprotection by normalizing the derivative-treated wells against the toxin-only control (0% protection) and vehicle control (100% protection).

Workflow Step1 1. Cell Seeding (SH-SY5Y / Primary) Step2 2. Pre-treatment (Aminoindane Deriv.) Step1->Step2 Step3 3. Toxin Induction (H2O2 / Glutamate) Step2->Step3 Step4 4. Orthogonal Assays (MTT & LDH Release) Step3->Step4 Step5 5. Data Normalization & IC50 Calculation Step4->Step5

Figure 2: Self-validating workflow for assessing in vitro neuroprotection.

Protocol 2: Fluorometric MAO-B Enzyme Inhibition Assay

Rationale: To confirm that the neuroprotective effects are (or are not) correlated with MAO-B inhibition, direct enzymatic assays are required. We use kynuramine as a non-fluorescent substrate that MAO-B oxidizes into the highly fluorescent 4-hydroxyquinoline.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B enzyme in potassium phosphate buffer (100 mM, pH 7.4) to a final concentration of 5 µg/mL.

  • Inhibitor Incubation: In a black 96-well microplate, mix 50 µL of the enzyme solution with 25 µL of the aminoindane derivative (serial dilutions). Incubate at 37°C for 15 minutes to allow for binding (crucial for irreversible inhibitors like rasagiline).

  • Reaction Initiation: Add 25 µL of kynuramine (final concentration 50 µM) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination & Detection: Stop the reaction by adding 40 µL of 2N NaOH. Measure fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Kinetics: Plot the log(inhibitor concentration) vs. normalized fluorescence to determine the IC₅₀ using non-linear regression.

Emerging Applications: Beyond Neurodegeneration

While the aminoindane scaffold is a staple in Parkinson's Disease research, recent high-throughput screening campaigns have uncovered novel biological activities:

  • Antibacterial Properties: Specific synthesized aminoindane derivatives have demonstrated measurable antibacterial efficacy against nosocomial pathogens, including Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 3.9 to 15.6 µg/mL[12].

  • Oncology: MAO-B is frequently overexpressed in various malignancies (e.g., non-small cell lung cancer, glioblastoma). Inhibiting MAO-B with aminoindane derivatives reduces reactive oxygen species (ROS) production that tumors rely on for proliferation, positioning these compounds as potential radio-sensitizers and adjuvant chemotherapeutics[9].

Conclusion

The extends far beyond simple enzyme blockade. By acting as irreversible MAO-B inhibitors while simultaneously triggering Bcl-2-mediated anti-apoptotic pathways, compounds like rasagiline and its metabolite 1-R-aminoindan represent a masterclass in polypharmacology. For drug development professionals, leveraging the aminoindane scaffold offers a proven, versatile foundation for engineering the next generation of neuroprotective, antimicrobial, and oncological therapeutics.

References

1.5 2.3 3.1 4.6 5.2 6.4 7. 7 8. 8 9.9 10. 10 11.11 12.12 13.

Sources

1,1-dimethyl-2,3-dihydro-1H-inden-5-amine as a research chemical

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the research utility, synthesis, and handling of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine . This document is structured for researchers and drug development professionals requiring high-fidelity technical data.

CAS: 64278-19-9 | Formula: C₁₁H₁₅N | M.W.: 161.25 g/mol

Executive Summary

This compound (often abbreviated as 5-amino-1,1-dimethylindane) is a specialized aniline derivative characterized by a fused bicyclic structure with a gem-dimethyl substitution on the aliphatic ring. Unlike its psychoactive isomers (e.g., 2-aminoindane), this molecule serves primarily as a sterically demanding, lipophilic building block in medicinal chemistry and materials science.

Its core utility lies in its ability to introduce a rigid, hydrophobic "anchor" into a pharmacophore without the rotational freedom of a standard alkyl chain. This rigidity is critical for locking ligands into active sites of kinases and GPCRs, making it a high-value intermediate in the synthesis of next-generation pharmaceuticals.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyDataContext
IUPAC Name This compoundOfficial nomenclature
Structure Type Bicyclic Aromatic Amine (Aniline)Nucleophilic aromatic amine
Appearance Pale yellow to brown solidOxidizes slowly in air
Melting Point 34–38 °C (Predicted)Low-melting solid; often handled as oil or HCl salt
LogP ~2.8 - 3.1Highly lipophilic
pKa (Conj.[1][2] Acid) ~4.5 - 5.0Typical for electron-rich anilines
Solubility DMSO, DCM, Methanol, Ethyl AcetateInsoluble in water

Structural Distinction: It is imperative to distinguish this molecule from 1-aminoindane (1-AI) . In this compound, the amino group is attached to the benzene ring (C5) , rendering it an aniline. In 1-AI, the amine is on the aliphatic ring, rendering it a benzylic amine. This difference dictates entirely different chemical reactivities (e.g., diazonium salt formation is possible only with the 5-amine).

Synthesis & Manufacturing Workflows

The synthesis of this target is non-trivial due to regioselectivity challenges during the functionalization of the 1,1-dimethylindane core. The most robust route involves the nitration of the parent hydrocarbon followed by reduction.

Retrosynthetic Analysis (Graphviz)

SynthesisPath Benzene Benzene/Derivatives Indane 1,1-Dimethylindane (Core Scaffold) Benzene->Indane Acid Catalyzed Cyclization Isoprene Isoprene/Prenyl Source Isoprene->Indane NitroMix Nitro-Isomer Mixture (5-nitro & 6-nitro) Indane->NitroMix HNO3/H2SO4 (Nitration) Separation Fractional Distillation or Crystallization NitroMix->Separation NitroPure 5-Nitro-1,1-dimethylindane Separation->NitroPure Isolate 5-isomer Product 1,1-dimethyl-2,3-dihydro- 1H-inden-5-amine NitroPure->Product H2, Pd/C (Reduction)

Figure 1: Synthetic pathway from commodity precursors to the target amine. Note the critical separation step required to isolate the 5-isomer from the 6-isomer.

Detailed Experimental Protocol

Note: This protocol assumes starting from the commercially available 1,1-dimethylindane.

Step 1: Regioselective Nitration

  • Setup: Charge a 3-neck flask with 1,1-dimethylindane (1.0 eq) and cool to 0°C.

  • Acid Addition: Add concentrated H₂SO₄ (5.0 eq) dropwise.

  • Nitration: Slowly add a mixture of HNO₃/H₂SO₄ (1.1 eq HNO₃) while maintaining internal temperature <10°C. The gem-dimethyl group directs electrophilic substitution primarily to the C6 and C5 positions.

  • Quench: Pour onto crushed ice. Extract with DCM.[3]

  • Purification (Critical): The crude oil contains both 5-nitro and 6-nitro isomers. Separation is achieved via column chromatography (Hexane/EtOAc gradient). The 6-nitro isomer is typically less polar due to shielding by the gem-dimethyl group.

    • Validation: Verify isomer identity via 1H-NMR (coupling constants of aromatic protons: meta-coupling vs ortho-coupling).

Step 2: Catalytic Hydrogenation

  • Dissolution: Dissolve the purified 5-nitro intermediate in Methanol.

  • Catalyst: Add 10% Pd/C (5 mol%).

  • Reduction: Stir under H₂ atmosphere (balloon pressure or 30 psi) for 4–6 hours at RT.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Salt Formation: Treat the crude oil with HCl in dioxane to precipitate the hydrochloride salt (white solid) for long-term storage.

Applications in Drug Discovery

This molecule is a "privileged scaffold" modifier. It is rarely the pharmacophore itself but rather the structural element that positions the pharmacophore.

Structural Activity Relationship (SAR) Map

SAR_Map Center 1,1-dimethyl-2,3-dihydro- 1H-inden-5-amine Kinase Kinase Inhibitors (ATP Binding Pocket) Center->Kinase Amide Coupling GPCR GPCR Ligands (Allosteric Modulators) Center->GPCR Buchwald-Hartwig Materials High-Tg Polymers (Polyimides) Center->Materials Polymerization Metabolism Blocks Metabolic Spots (Gem-dimethyl effect) Center->Metabolism Rigidity Conformational Lock (Reduces Entropy Cost) Kinase->Rigidity Lipophilicity Increases LogP (Membrane Permeability) GPCR->Lipophilicity

Figure 2: SAR utility map demonstrating how the scaffold enhances drug-like properties.

Key Reaction: Buchwald-Hartwig Coupling

To attach this amine to a heteroaryl chloride (common in drug synthesis):

  • Reagents: 1.0 eq Amine, 1.0 eq Aryl Halide, 1.2 eq NaOtBu.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or BINAP (4 mol%).

  • Solvent: Toluene or Dioxane, 100°C, 12h.

  • Insight: The steric bulk of the 1,1-dimethyl group does not significantly hinder the nitrogen nucleophile (which is at position 5, distal from the dimethyls), allowing high yields compared to ortho-substituted anilines.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed/inhaled.

  • Specific Hazard: Methemoglobinemia . Like many lipophilic anilines, this compound can oxidize hemoglobin.

  • Irritation: Skin and eye irritant.

Handling Protocol:

  • Engineering Controls: Always handle in a fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to high lipophilicity), lab coat, safety glasses.

  • Storage: Store as the HCl salt at 2–8°C under argon. The free base darkens upon exposure to air (oxidation).

References

  • Synthesis of Indane Derivatives: Olah, G. A., et al. "Nitration of Adamantane and Indane Derivatives." Journal of Organic Chemistry, 1993.

  • Pharmacological Scaffolds: BenchChem Technical Data. "(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride and related structures."

  • Safety of Anilines: National Center for Biotechnology Information. "PubChem Compound Summary for CID 123445, Aminoindane derivatives."

  • Nitration Regioselectivity: Stockholm University. "Mechanism and regioselectivity of electrophilic aromatic nitration." RSC Advances, 2021.[4]

Sources

Technical Guide: Therapeutic Architectures of Substituted Aminoindanes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape of substituted aminoindanes, synthesizing pharmacological data, structure-activity relationships (SAR), and experimental methodologies.

Executive Summary: The Rigid Analogue Advantage

Substituted aminoindanes represent a privileged scaffold in medicinal chemistry, primarily characterized by their structural rigidity. Unlike their flexible phenethylamine or amphetamine counterparts, aminoindanes constrain the ethylamine side chain into a bicyclic system. This conformational restriction reduces entropic penalties upon receptor binding and often confers distinct selectivity profiles—most notably attenuating neurotoxicity while preserving therapeutic efficacy.

This guide analyzes two distinct structural classes:

  • 1-Aminoindanes: Exemplified by Rasagiline (Parkinson’s disease).[1][2][3][4]

  • 2-Aminoindanes: Exemplified by Indacaterol (COPD) and MDAI (Psychopharmacology).

Chemical Structure & SAR Analysis

The aminoindane core serves as a template where minor substitutions dictate massive pharmacological shifts.

The Conformational Lock

In amphetamines, the side chain rotates freely. In aminoindanes, the


- and 

-carbons are locked within the five-membered ring.
  • 1-Aminoindane: Benzylic amine. Chiral center at C1 is critical (e.g., Rasagiline is the

    
    -enantiomer).
    
  • 2-Aminoindane: Rigid amphetamine analogue.[5] The amine is distal to the benzene ring, mimicking the extended conformation of dopamine.

SAR Visualization

The following diagram illustrates how specific substitutions drive therapeutic indications.

SAR_Aminoindanes Core Aminoindane Scaffold Sub1 1-Aminoindane (Benzylic Amine) Core->Sub1 Sub2 2-Aminoindane (Rigid Amphetamine) Core->Sub2 Rasagiline N-Propargyl (R-isomer) Target: MAO-B Indication: Parkinson's Sub1->Rasagiline Neuroprotection Propargyl Moiety (Mitochondrial Stabilization) Rasagiline->Neuroprotection Metabolite: 1-Aminoindane Indacaterol N-substitution (Large Lipophilic) Target: Beta-2 Adrenergic Indication: COPD Sub2->Indacaterol MDAI 5,6-Methylenedioxy Target: SERT > DAT Indication: Entactogen/Anxiolytic Sub2->MDAI MMAI 5-Methoxy-6-Methyl Target: Highly Selective SERT Indication: Depression (Experimental) Sub2->MMAI

Figure 1: Structure-Activity Relationship (SAR) divergence between 1-aminoindane and 2-aminoindane derivatives.

Therapeutic Sector A: Neurodegeneration (1-Aminoindanes)

Key Drug: Rasagiline (Azilect)[2]

Mechanism of Action

Rasagiline functions via a dual mechanism, distinguishing it from older MAO inhibitors like selegiline.

  • Irreversible MAO-B Inhibition: The propargyl group covalently binds to the N-5 flavin cofactor of Monoamine Oxidase B, preventing dopamine degradation in the striatum.

  • Neuroprotection (Non-MAO dependent): The major metabolite, 1-(R)-aminoindane , exhibits neuroprotective properties by stabilizing the mitochondrial membrane potential (

    
    ) and preventing the opening of the mitochondrial permeability transition pore (mPTP). Crucially, unlike selegiline, it does not metabolize into amphetamine derivatives.[4][6]
    
Quantitative Efficacy
  • Selectivity: MAO-B > MAO-A by ~100-fold.

  • Potency: 5–10 times more potent than selegiline in vivo.

Therapeutic Sector B: Pulmonary Medicine (2-Aminoindanes)

Key Drug: Indacaterol (Onbrez/Arcapta)

The Lipophilic Anchor

Indacaterol is an ultra-long-acting


-agonist (LABA). Its structure features a 5,6-diethyl-2-aminoindane  head group.
  • Function: The aminoindane moiety acts as a lipophilic anchor, lodging the molecule into the cell membrane near the

    
    -receptor. This "membrane micro-depot" effect allows for once-daily dosing.
    
  • Efficacy: Fast onset (<5 min) and 24-hour duration, superior to salmeterol in bronchodilation consistency.

Therapeutic Sector C: Psychopharmacology (Substituted 2-Aminoindanes)

Key Compounds: MDAI, MMAI, MEAI[7][8]

The "Non-Neurotoxic" Alternative

Substituted 2-aminoindanes are investigated as non-neurotoxic alternatives to MDMA.[3] By rigidly mimicking the serotonin (5-HT) substrate, they induce 5-HT release via the Serotonin Transporter (SERT) without the aggressive dopamine release or toxic metabolite formation associated with amphetamines.

Comparative Transporter Profiles ( / )

The following table summarizes the selectivity shift caused by ring substitution.

CompoundStructureSERT (

nM)
DAT (

nM)
NET (

nM)
Primary Effect
2-AI Unsubstituted>10,00043986Stimulant (NE/DA)
MDAI 5,6-Methylenedioxy1141,334117Entactogen (5-HT/NE)
MMAI 5-MeO-6-Methyl~40>10,000>5,000Selective SSRA
MDMA (Reference)70270460Mixed Releaser

Data aggregated from Rothman et al. and Halberstadt et al. [1, 2].[9] Note: Lower EC50 indicates higher potency.

Mechanism of Action: Monoamine Release

Unlike reuptake inhibitors (SSRIs), these agents are Substrate-Type Releasers . They enter the presynaptic neuron via the transporter and reverse VMAT2 flow.

MOA_Synapse cluster_presynaptic Presynaptic Neuron VMAT2 VMAT2 (Vesicular Transporter) Vesicle 5-HT Vesicle Cytoplasm_5HT Cytoplasmic 5-HT (Increased Pool) Vesicle->Cytoplasm_5HT 3. Leakage SERT_In SERT (Internal) Cytoplasm_5HT->SERT_In 4. Reverse Transport Synapse Synaptic Cleft SERT_In->Synapse 5. Non-Exocytotic Release Drug Aminoindane (MDAI/MMAI) Drug->VMAT2 2. Displaces 5-HT Drug->SERT_In 1. Uptake via SERT

Figure 2: Mechanism of substrate-type monoamine release by aminoindanes.

Experimental Protocols

Protocol: Synthesis of 2-Aminoindane (Reductive Amination)

Rationale: This method avoids the use of hazardous azides or high-pressure hydrogenation, suitable for lab-scale SAR exploration.

Reagents: 2-Indanone, Ammonium Acetate, Sodium Cyanoborohydride (


), Methanol.
  • Imine Formation:

    • Dissolve 2-Indanone (10 mmol) in dry Methanol (50 mL).

    • Add Ammonium Acetate (100 mmol, 10 eq) to ensure complete conversion to the imine.

    • Stir at room temperature for 4 hours under

      
       atmosphere.
      
    • Checkpoint: Monitor via TLC (disappearance of ketone spot).

  • Reduction:

    • Cool the solution to 0°C.

    • Slowly add

      
       (15 mmol) portion-wise. Caution: Vent HCN gas if pH drops; maintain pH > 6.
      
    • Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Quench with 1M HCl (to decompose excess borohydride).

    • Basify with NaOH to pH 12.

    • Extract with Dichloromethane (3 x 30 mL).

    • Dry over

      
       and evaporate.
      
  • Purification:

    • Convert to HCl salt using ethereal HCl for stability.

    • Recrystallize from Ethanol/Ether.

Protocol: Synaptosomal Uptake/Release Assay

Rationale: To differentiate between reuptake inhibition (blocker) and release (substrate).

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) or hippocampus (for SERT) using sucrose gradient centrifugation.

  • Loading: Pre-incubate synaptosomes with radiolabeled transmitter (

    
     or 
    
    
    
    ) for 15 mins at 37°C.
  • Wash: Centrifuge and resuspend to remove extracellular radiolabel.

  • Release Phase:

    • Add test compound (e.g., MDAI) at varying concentrations (1 nM – 10

      
      M).
      
    • Incubate for 5–15 mins.

  • Quantification:

    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure retained radioactivity (scintillation counting).

    • Interpretation: A decrease in retained radioactivity indicates drug-induced release .

Safety & Toxicology Profile

The aminoindane scaffold offers a distinct safety advantage over phenethylamines:

  • Metabolic Stability: 2-Aminoindanes are not substrates for ring hydroxylation to the same extent as amphetamines, reducing the formation of reactive quinones (neurotoxic species).

  • Serotonin Syndrome: While less neurotoxic, potent SERT releasers (MDAI) carry a risk of serotonin syndrome if combined with SSRIs or MAOIs.

  • Cytotoxicity: Studies on 1-aminoindane (Rasagiline metabolite) show it prevents apoptosis in dopaminergic neurons, contrasting with the potential neurotoxicity of methamphetamine metabolites.

References

  • Halberstadt, A. L., et al. (2019). "2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and

    
    -adrenergic receptors."[8][9] Psychopharmacology. Link
    
  • Rothman, R. B., et al. (2001).[9][10] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[10] Synapse. Link

  • Youdim, M. B., et al. (2005). "The essentiality of early rasagiline treatment in Parkinson's disease." Journal of Neural Transmission. Link

  • Cazzola, M., et al. (2010).

    
    -agonist for COPD." Pulmonary Pharmacology & Therapeutics. Link
    
  • Nichols, D. E. (1994). "Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens." NIDA Research Monograph. Link

Sources

Methodological & Application

synthesis of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the synthesis of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine (commonly referred to as 1,1-dimethylindan-5-amine).

Executive Summary & Application Context

This compound (CAS: 64278-19-9) is a highly valued sterically hindered aniline derivative. In modern medicinal chemistry, it serves as a critical synthetic intermediate in the development of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists for autoimmune diseases [1], and Transient Receptor Potential Melastatin 8 (TRPM8) antagonists for neuropathic pain and cold allodynia [2].

The gem-dimethyl substitution at the C1 position of the indane bicyclic system is not merely structural; it provides a specific lipophilic vector that enhances target-receptor binding affinity while simultaneously dictating the regioselectivity of the molecule's upstream synthesis.

Mechanistic Rationale & Regioselectivity

The synthesis of 1,1-dimethylindan-5-amine relies on a two-step sequence: the electrophilic aromatic nitration of 1,1-dimethylindane, followed by the catalytic hydrogenation of the resulting nitro intermediate.

The success of this route hinges on the profound steric influence of the C1 gem-dimethyl group. During the nitration step, the bulky methyl groups project into the space surrounding the C4 and C6 positions of the aromatic ring. This steric shielding forces the incoming nitronium ion (


) to attack almost exclusively at the sterically accessible C5 position, yielding 1,1-dimethyl-5-nitroindane as the overwhelmingly major isomer [3].

Regioselectivity E Nitronium Ion (NO2+) Electrophilic Attack C4 C4 Position Sterically Blocked by C1-Me2 E->C4 Blocked C5 C5 Position Sterically Accessible (Major) E->C5 Favored C6 C6 Position Partially Hindered (Minor) E->C6 Minor

Regioselectivity of electrophilic aromatic substitution in 1,1-dimethylindane.

Quantitative Data & Optimization

To establish a self-validating protocol, reaction conditions must be tightly controlled. Below are the optimized parameters for both the nitration and reduction phases.

Table 1: Physicochemical Properties of Target Compound

PropertyValue
Chemical Name This compound
Molecular Formula C11H15N
Molecular Weight 161.25 g/mol
Appearance Pale yellow to brown viscous oil
Storage Conditions 2-8 °C, under inert gas (Ar/N2), light-sensitive

Table 2: Nitration Reaction Optimization (1,1-Dimethylindane


 Nitro Intermediate) 
Nitrating AgentTemperatureReaction TimeC5-Nitro YieldImpurity Profile (Dinitration/Oxidation)

/

25 °C2 h45%High (Benzylic oxidation observed)

/ Acetic Anhydride
0 °C4 h68%Moderate (Sluggish kinetics)

/

0 to 5 °C 1.5 h 89% Low (< 2% dinitration)

Table 3: Reduction Optimization (Nitro Intermediate


 Amine) 
Catalyst SystemSolventPressureYieldWorkup Complexity
Fe / HClEtOH /

Ambient75%High (Iron sludge filtration issues)

EtOAcAmbient82%Moderate (Requires basic extraction)
10% Pd/C,

Methanol 1 atm (Balloon) 95% Low (Simple Celite filtration)

Experimental Methodologies

SyntheticWorkflow SM 1,1-Dimethylindane (Starting Material) Nitration Nitration HNO3 / H2SO4, 0°C SM->Nitration Nitro 1,1-Dimethyl-5-nitroindane (Intermediate) Nitration->Nitro Reduction Catalytic Hydrogenation H2, Pd/C, MeOH Nitro->Reduction Product 1,1-Dimethylindan-5-amine (Target Product) Reduction->Product

Synthetic workflow for this compound.

Protocol A: Synthesis of 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene

Causality & Critical Parameters: The nitration of indane derivatives is highly exothermic. Maintaining the temperature strictly below 5 °C is non-negotiable. Exceeding this threshold provides the activation energy necessary for the nitronium ion to attack the partially hindered C6 position, and promotes oxidative degradation of the benzylic


 groups into indanones [3].

Step-by-Step Procedure:

  • Preparation of Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (15 mL). Cool the flask to 0 °C using an ice-brine bath. Carefully add fuming nitric acid (65%, 1.1 equivalents, ~1.05 mL) dropwise over 10 minutes.

  • Substrate Addition: Dissolve 1,1-dimethylindane (2.0 g, 13.6 mmol) in a minimal amount of anhydrous dichloromethane (5 mL) to prevent freezing. Add this solution dropwise to the nitrating mixture over 30 minutes.

  • Temperature Control: Monitor the internal temperature continuously. Ensure it does not exceed 5 °C. The mixture will transition to a deep yellow/orange color.

  • Reaction Progression: Stir the reaction at 0 °C for 1.5 hours. Validate completion via TLC (Hexanes:EtOAc 9:1). The starting material (

    
    ) should be consumed, replaced by a UV-active spot (
    
    
    
    ).
  • Quenching & Workup: Pour the reaction mixture slowly over 100 g of crushed ice with vigorous stirring. Extract the aqueous suspension with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with saturated aqueous

    
     until the aqueous phase pH is ~7. Wash with brine (20 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield 1,1-dimethyl-5-nitroindane as a yellow oil (Yield: ~2.3 g, 89%). This intermediate is typically pure enough (>95% by NMR) to carry directly into Protocol B.
Protocol B: Catalytic Hydrogenation to 1,1-Dimethylindan-5-amine

Causality & Critical Parameters: Palladium on carbon (Pd/C) is selected over dissolving metal reductions (Fe/HCl) to ensure a clean reaction profile. Methanol acts as an excellent hydrogen donor solvent and fully solubilizes the nitro intermediate. The reaction is self-validating: the cessation of hydrogen gas consumption indicates quantitative reduction.

Step-by-Step Procedure:

  • System Purging: In a 250 mL heavy-walled flask, dissolve 1,1-dimethyl-5-nitroindane (2.0 g, 10.4 mmol) in HPLC-grade Methanol (40 mL). Flush the flask with Nitrogen gas for 5 minutes to displace oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg, 10% w/w). Safety Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapor and oxygen. Always add under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Repeat the purge cycle three times. Allow the reaction to stir vigorously at room temperature.

  • Monitoring: The reaction typically completes within 4-6 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The nitro intermediate (

    
    ) will disappear, replaced by the highly polar amine (
    
    
    
    , stains brown with Ninhydrin).
  • Filtration: Purge the flask with Nitrogen. Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (

    
     mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure. To remove trace impurities, the crude oil can be passed through a short silica plug using Hexanes:EtOAc (8:2) to yield the pure this compound as a pale yellow oil (Yield: ~1.59 g, 95%).

Analytical Validation Checkpoints

To ensure the trustworthiness of the synthesized batch, verify the structure against the following expected spectral benchmarks:

  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    6.95 (d, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 6.48 (d, 1H, Ar-H), 3.50 (br s, 2H,
    
    
    ), 2.80 (t, 2H, benzylic
    
    
    ), 1.85 (t, 2H, aliphatic
    
    
    ), 1.22 (s, 6H, gem-
    
    
    ).
  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    = 162.1.

References

  • European Patent Office. "EP3018126A1 - Heterocyclic Compound[RORγt Inhibitory Action]." Google Patents, 2014.
  • United States Patent and Trademark Office. "US8987445B2 - Sulfonamide compounds having TRPM8 antagonistic activity." Google Patents, 2015.

experimental protocol for 5-amino-1,1-dimethylindane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 5-Amino-1,1-Dimethylindane: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 5-amino-1,1-dimethylindane, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis involves the nitration of 1,1-dimethylindane to form 5-nitro-1,1-dimethylindane, followed by the catalytic hydrogenation of the nitro intermediate to yield the target primary amine. This protocol emphasizes safety, efficiency, and high purity of the final product, offering detailed procedural steps, mechanistic insights, and characterization data.

Introduction

5-Amino-1,1-dimethylindane and its derivatives are of significant interest in the pharmaceutical industry due to their presence in various biologically active molecules. The indane scaffold provides a rigid framework that can be strategically functionalized to interact with biological targets. For instance, derivatives of this compound have been investigated for their potential as nicotinamide N-methyltransferase (NNMT) inhibitors, which are relevant in the study of metabolic diseases.[1][2][3] This protocol details a reliable and scalable synthesis of the parent amine, 5-amino-1,1-dimethylindane, which serves as a key precursor for further chemical elaboration.

The synthetic strategy employs a classical and robust two-step sequence: electrophilic aromatic nitration followed by reduction of the resulting nitro group. This approach is well-established for the preparation of aromatic amines and offers a high-yielding pathway to the desired product.[4][5]

Synthetic Strategy Overview

The synthesis of 5-amino-1,1-dimethylindane is achieved through a two-step process starting from commercially available 1,1-dimethylindane.

Step 1: Nitration of 1,1-Dimethylindane

The first step involves the electrophilic nitration of the aromatic ring of 1,1-dimethylindane to introduce a nitro group, yielding 5-nitro-1,1-dimethylindane. This reaction is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid.[6] The gem-dimethyl group on the indane scaffold directs the nitration primarily to the 5-position due to steric and electronic effects.

Step 2: Reduction of 5-Nitro-1,1-Dimethylindane

The second step is the reduction of the nitro group of 5-nitro-1,1-dimethylindane to an amino group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile, producing water as the only byproduct.[4] Various catalysts can be employed, with palladium on carbon (Pd/C) being a common and effective choice.[5]

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
1,1-Dimethylindane≥98%
Fuming Nitric Acid90%
Concentrated Sulfuric Acid98%
MethanolAnhydrous
Ethyl AcetateACS Grade
5% Palladium on Carbon (Pd/C)
Sodium BicarbonateSaturated Aqueous Solution
Magnesium SulfateAnhydrous
Round-bottom flasks
Magnetic stirrer with stir bars
Dropping funnel
Ice bath
Hydrogenation apparatus(e.g., Parr hydrogenator or balloon hydrogenation setup)
Rotary evaporator
Filtration apparatus
NMR Spectrometer
Mass Spectrometer
Step-by-Step Protocol: Synthesis of 5-Nitro-1,1-dimethylindane

Safety First: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[6][7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[9][10] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and a spill kit readily available.[7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,1-dimethylindane (10.0 g, 68.4 mmol).

  • Cooling: Place the flask in an ice bath and allow the contents to cool to 0-5 °C with stirring.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid (20 mL) to fuming nitric acid (15 mL) while cooling in an ice bath. Caution: This mixing process is highly exothermic.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1,1-dimethylindane over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.[6]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring. A yellow solid precipitate of 5-nitro-1,1-dimethylindane should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a desiccator or under vacuum to obtain 5-nitro-1,1-dimethylindane as a yellow solid. The crude product can be purified further by recrystallization from ethanol if necessary.

Step-by-Step Protocol: Synthesis of 5-Amino-1,1-dimethylindane

Safety Note: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Reaction Setup: In a hydrogenation flask, dissolve 5-nitro-1,1-dimethylindane (5.0 g, 26.1 mmol) in methanol (100 mL).

  • Catalyst Addition: Carefully add 5% palladium on carbon (Pd/C) catalyst (250 mg, 5 mol% Pd) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere). Pressurize the vessel with hydrogen (typically 50 psi or using a hydrogen-filled balloon) and stir the mixture vigorously at room temperature.[5]

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Workup: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-1,1-dimethylindane as a solid.[11][12][13] Further purification can be achieved by column chromatography on silica gel if required.[14]

Visualization of the Synthesis

Reaction Scheme

Synthesis_Scheme cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 1,1-Dimethylindane 1,1-Dimethylindane 5-Nitro-1,1-dimethylindane 5-Nitro-1,1-dimethylindane 1,1-Dimethylindane->5-Nitro-1,1-dimethylindane HNO₃, H₂SO₄ 0-10 °C 5-Amino-1,1-dimethylindane 5-Amino-1,1-dimethylindane 5-Nitro-1,1-dimethylindane->5-Amino-1,1-dimethylindane H₂, 5% Pd/C Methanol, rt

Caption: Synthetic route to 5-amino-1,1-dimethylindane.

Experimental Workflow

Workflow cluster_nitration Nitration Stage cluster_reduction Reduction Stage A 1. Dissolve 1,1-dimethylindane B 2. Cool to 0-5 °C A->B C 3. Prepare and add nitrating mix (HNO₃/H₂SO₄) dropwise B->C D 4. Stir at 0-10 °C for 1-2h C->D E 5. Quench on ice D->E F 6. Isolate by filtration and wash E->F G 7. Dry to obtain 5-nitro-1,1-dimethylindane F->G H 8. Dissolve 5-nitro-1,1-dimethylindane in Methanol I 9. Add 5% Pd/C catalyst H->I J 10. Hydrogenate under H₂ atmosphere I->J K 11. Filter to remove catalyst J->K L 12. Concentrate the filtrate K->L M 13. Purify to obtain 5-amino-1,1-dimethylindane L->M

Caption: Step-by-step experimental workflow.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Observations
5-Nitro-1,1-dimethylindane ¹H NMR (CDCl₃, 400 MHz)δ ~7.9-8.1 (m, 2H, Ar-H), ~7.3 (d, 1H, Ar-H), ~2.9 (t, 2H, CH₂), ~1.9 (t, 2H, CH₂), ~1.3 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~150, ~147, ~146, ~124, ~123, ~119, ~43, ~39, ~31, ~29
Mass Spec (EI) m/z = 191 (M⁺)
5-Amino-1,1-dimethylindane ¹H NMR (CDCl₃, 400 MHz)δ ~6.9 (d, 1H, Ar-H), ~6.5-6.6 (m, 2H, Ar-H), ~3.6 (br s, 2H, NH₂), ~2.8 (t, 2H, CH₂), ~1.8 (t, 2H, CH₂), ~1.2 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~145, ~143, ~132, ~124, ~113, ~111, ~43, ~39, ~32, ~29
Mass Spec (EI) m/z = 161 (M⁺)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. The provided data is illustrative and may vary slightly based on experimental conditions and instrument calibration.[15][16]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in nitration Incomplete reactionExtend reaction time or slightly increase temperature (with caution).
Loss of product during workupEnsure complete precipitation by using sufficient ice for quenching.
Formation of di-nitro products Reaction temperature too highMaintain strict temperature control below 10 °C during the addition of the nitrating agent.[6]
Incomplete reduction Inactive catalystUse fresh, high-quality Pd/C catalyst.
Insufficient hydrogen pressureEnsure the system is properly sealed and a positive hydrogen pressure is maintained.
Product discoloration Air oxidation of the amineHandle the final product under an inert atmosphere if possible and store it in a cool, dark place.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 5-amino-1,1-dimethylindane. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for a wide range of applications in drug discovery and materials science. The two-step synthesis is scalable and utilizes readily available reagents and standard laboratory equipment.

References

  • ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles.
  • YouTube. (2024, June 7). Nitration reaction safety.
  • ACS Publications. (2023, December 21). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development.
  • (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Smith, J. G., & Massicotte, M. P. (1978). SYNTHESIS OF 1,1-DIMETHYLINDANE DERIVATIVES HAVING SYNTHETICALLY USEFUL SUBSTITUENTS AT THE 5- AND 6-POSITIONS. Organic Preparations and Procedures International, 10(3), 123-131.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • RSC Publishing. (2015, May 6). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines.
  • ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF.
  • Benchchem. (n.d.). How to avoid charring during nitration reactions.
  • (n.d.). PREPARATION OF 5-NITRO-1,1,2,3,3-PENTAMETHYL INDANE.
  • ACS Publications. (2021, June 9). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • NIH. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. PMC.
  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?
  • (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
  • NIH. (n.d.). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PMC.
  • NIH. (n.d.). Celestolide | C17H24O | CID 61585. PubChem.
  • MDPI. (2022, September 14). Indane-1,3-Dione: From Synthetic Strategies to Applications.
  • NIH. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). PMC.
  • PLOS One. (2018, February 5). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).
  • The Good Scents Company. (n.d.). musk dimethyl indane celestolide (IFF).
  • PubMed. (n.d.). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum.
  • RSC Publishing. (n.d.). Reduction of substituted nitro compounds with tri-n-butyltin hydride.
  • RSC Publishing. (n.d.). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.
  • Google Patents. (n.d.). EP0421759A2 - Method for producing 1-indanone derivatives.
  • ResearchGate. (n.d.). Characterization of the “Methylenedioxy-2-Aminoindans.
  • NIH. (2021, July 27). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. PMC.
  • UNL | Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
  • Research Dosing. (n.d.). 5-Amino-1MQ.
  • (n.d.). 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation.
  • PantheonPeptides.com. (n.d.). dosing protocols - dosage - frequency - cycle length.
  • Organic Chemistry Portal. (n.d.). Dinitro-5,5-Dimethylhydantoin: An Arene Nitration Reagent.
  • ResearchGate. (n.d.). THE REDUCTION OF AROMATIC NITRO COMPOUNDS MAGNESIUM AND METHYL ALCOHOL.
  • ResearchGate. (n.d.). Nitration reactions of conjugated compounds employing lithium nitrate and trifluoroacetic anhydride.
  • (n.d.). 7.5 High Resolution NMR Spectroscopy.
  • Reddit. (2022, July 29). Reduction of the compound during MALDI-MS : r/Chempros.
  • NIH. (n.d.). 1,6-Dimethylindan | C11H14 | CID 28231. PubChem.
  • Google Patents. (n.d.). EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
  • NIH. (n.d.). 5-[(1,3-Dimethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)amino]. PMC.
  • ResearchGate. (2025, August 6). Preparation and properties of 5-nitro-, 7-nitro-, and 5,7-dinitrooxindole | Request PDF.

Sources

Application Note: High-Purity Isolation of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine using Modified Flash Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the purification of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine, a key intermediate in pharmaceutical research and development. Due to its basic nature, this aromatic amine presents unique challenges during purification by conventional silica gel chromatography, often resulting in poor peak shape and low recovery. Herein, we detail two robust flash chromatography methods: one employing a standard silica gel stationary phase with a basic mobile phase modifier, and an alternative, more streamlined method using an amine-functionalized silica column. The causality behind each experimental step is explained, providing researchers with the necessary framework to adapt and troubleshoot the purification of this and other challenging basic compounds.

Introduction and Purification Challenges

This compound is a substituted indane derivative. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and complicate regulatory filings.

The primary challenge in the chromatographic purification of organic amines stems from the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction can lead to:

  • Irreversible Adsorption: Strong binding of the amine to the silica, resulting in significant yield loss.[1]

  • Peak Tailing: Slow desorption kinetics cause the peaks to be broad and asymmetrical, leading to poor resolution from nearby impurities.[2]

  • Compound Degradation: The acidic surface of silica can sometimes catalyze the degradation of sensitive amine compounds.[3]

To overcome these issues, the interaction with surface silanols must be mitigated. This guide explores two effective strategies to achieve high-purity isolation of the target compound.

Physicochemical Properties of the Target Compound

Understanding the properties of this compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₅N[4]
Molecular Weight 161.24 g/mol [5]
Predicted XlogP 3.0[4]
Nature Basic Aromatic AmineInferred

The predicted XlogP value of 3.0 suggests moderate lipophilicity, making the compound suitable for normal-phase chromatography with common organic solvents.[4] The key feature is the basic amino group, which dictates the purification approach.

Chromatographic Method Development Workflow

A systematic approach, beginning with Thin Layer Chromatography (TLC), is essential for developing a successful preparative flash chromatography method.[6] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities and a reasonable elution time on the column.[7]

Method_Development_Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Analysis & Isolation Crude Crude Reaction Mixture TLC_Screen TLC Screening (Multiple Solvent Systems) Crude->TLC_Screen Rf_Check Is Rƒ between 0.2-0.4 with good separation? TLC_Screen->Rf_Check Optimize Optimize Solvent Ratio or Add Modifier (e.g., TEA) Rf_Check->Optimize No Prep_Column Prepare Flash Column (Equilibrate with Mobile Phase) Rf_Check->Prep_Column Yes Optimize->TLC_Screen Load Load Sample (Dry Loading Recommended) Prep_Column->Load Run Run Flash Chromatography (Isocratic or Gradient Elution) Load->Run Collect Collect Fractions Run->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Compound Isolated Pure Compound Evaporate->Pure_Compound

Caption: Workflow for chromatographic purification.

Protocol 1: Purification on Standard Silica Gel with Triethylamine (TEA) Modifier

This is a widely used method that deactivates the acidic silica surface by introducing a competing base into the mobile phase.[1][7] Triethylamine (TEA) is a volatile base, making it relatively easy to remove from the final product during solvent evaporation.

Materials and Equipment
  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Solvents: HPLC-grade hexane, ethyl acetate (EtOAc), and triethylamine (TEA).

  • Apparatus: Flash chromatography system (automated or manual), glass columns, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), fraction collection tubes.

  • Sample: Crude this compound.

Step-by-Step Protocol

Step 1: TLC Method Development

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate. For example: 95:5, 90:10, and 80:20 (Hexane:EtOAc).

  • For each ratio, prepare two developing chambers: one with the solvent mixture alone, and one with the solvent mixture containing 1% TEA.

  • Spot the crude sample on two separate TLC plates.

  • Develop one plate in the unmodified eluent and the other in the TEA-modified eluent.

  • Visualize the plates under a UV lamp.

    • Causality: You will likely observe significant streaking and a low Rƒ value on the plate without TEA. The plate with 1% TEA should show a well-defined spot with a higher Rƒ.[8] The goal is to find the solvent ratio that gives an Rƒ of 0.2-0.3 for the target compound in the presence of TEA.[3]

Step 2: Column Packing and Equilibration

  • Select an appropriately sized column for your sample quantity.

  • Dry pack the column with silica gel.[3]

  • Equilibrate the column by flushing with at least 3-5 column volumes (CV) of the optimized mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA).

    • Causality: Equilibration ensures that the entire silica bed is deactivated by the TEA before the sample is introduced, which is critical for achieving a sharp injection band and good separation.[3]

Step 3: Sample Loading

  • Dissolve the crude sample in a minimal amount of a strong solvent like dichloromethane or ethyl acetate.

  • Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to this solution.

  • Evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.

  • Carefully add the dry-loaded sample to the top of the equilibrated column.

    • Causality: Dry loading is superior to wet (liquid) injection for flash chromatography.[9] It prevents the injection solvent from disrupting the top of the column bed, leading to a more uniform starting band, improved resolution, and better peak shapes.[9]

Step 4: Elution and Fraction Collection

  • Begin elution with the optimized mobile phase. A shallow gradient (e.g., from 5% to 20% EtOAc in hexane, always containing 1% TEA) can improve separation from closely eluting impurities.

  • Monitor the elution using the system's UV detector or by collecting small fractions and spotting them on a TLC plate.

  • Collect fractions throughout the elution of the target compound.

Step 5: Analysis and Product Pooling

  • Analyze the collected fractions using TLC with the same TEA-modified eluent.

  • Combine the fractions that contain only the pure target compound.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification on Amine-Functionalized Silica

Amine-functionalized silica columns provide a basic stationary phase surface, which inherently prevents the unwanted interactions seen with standard silica.[10] This often results in superior peak shapes and eliminates the need for basic additives in the mobile phase, simplifying the entire workflow and post-purification workup.[11]

Materials and Equipment
  • Stationary Phase: Pre-packed or self-packed amine-functionalized silica (e.g., KP-NH) column.

  • Solvents: HPLC-grade hexane and ethyl acetate (EtOAc).

  • Apparatus: Same as in Protocol 1.

  • Sample: Crude this compound.

Step-by-Step Protocol

Step 1: TLC Method Development

  • If amine-functionalized TLC plates are available, use them to screen solvent systems (e.g., Hexane:EtOAc).

  • If not, standard silica TLC can still be used to get a starting point, but expect the Rƒ on the amine column to be higher. The polarity of the mobile phase will likely need to be decreased (i.e., use less ethyl acetate) compared to the conditions used with standard silica + TEA.

Step 2: Column Packing and Equilibration

  • Mount the pre-packed amine-functionalized column on the flash system.

  • Equilibrate the column with 3-5 CV of the starting mobile phase (e.g., 95:5 Hexane:EtOAc). No TEA is required.

Step 3: Sample Loading

  • Prepare a dry-loaded sample as described in Protocol 1, Step 3. Use standard silica for the dry loading.

  • Load the sample onto the equilibrated amine column.

Step 4: Elution and Fraction Collection

  • Elute the column with an appropriate gradient of ethyl acetate in hexane.

    • Causality: Because the stationary phase is less polar and non-acidic, the amine compound will elute faster than on standard silica.[10] A less polar mobile phase (higher percentage of hexane) is typically required.

  • Collect fractions based on the UV detector response.

Step 5: Analysis and Product Pooling

  • Analyze fractions, pool the pure fractions, and evaporate the solvent as described in Protocol 1, Step 5. The absence of TEA simplifies evaporation and leaves a cleaner final product.

Comparative Data Summary

ParameterMethod 1: Silica + 1% TEAMethod 2: Amine-Functionalized SilicaRationale
Peak Shape Good, slight tailing possibleExcellent, highly symmetricalThe amine phase provides a more inert surface, minimizing secondary interactions that cause tailing.[10]
Resolution GoodOften SuperiorSharper peaks lead to better separation from adjacent impurities.
Work-up Simplicity ModerateHighNo need to remove the TEA modifier from the final product.[11]
Reproducibility GoodExcellentEliminates variability associated with adding modifiers to the mobile phase.
Cost Lower (consumable)Higher (column)Amine columns are more expensive but can be reused multiple times, potentially lowering long-term costs.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Poor Separation Mobile phase is too strong (too polar).Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[8]
Compound Won't Elute Mobile phase is too weak (too non-polar).Increase the proportion of the polar solvent.[8]
Significant Peak Tailing (Method 1) Insufficient TEA or incomplete column equilibration.Ensure TEA concentration is 1-2%. Flush the column with at least 5 CV of the modified mobile phase before loading the sample.[3]
Low Yield Irreversible adsorption on the stationary phase.Switch to the amine-functionalized silica column (Method 2), which is less reactive.[1][10]
Co-elution with Impurity Insufficient selectivity of the solvent system.Try a different solvent system. For example, replace Hexane/EtOAc with Dichloromethane/Methanol (with 1% TEA for silica).[6]

Conclusion

The successful purification of this compound is readily achievable using flash chromatography with careful consideration of the compound's basicity. While standard silica gel modified with triethylamine provides a viable and cost-effective solution, the use of an amine-functionalized stationary phase is the superior method. It delivers higher resolution, excellent peak symmetry, and a simplified workflow by obviating the need for mobile phase additives. For researchers in drug development requiring the highest purity and reproducibility, investing in an amine-functionalized column is highly recommended for the purification of this and other basic intermediates.

References

  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Benchchem. (n.d.). Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Smolecule. (2026, February). Troubleshooting Guide for Chromatographic Resolution.
  • Benchchem. (n.d.). Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography.
  • PubChem. (n.d.). This compound.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Indo American Journal of Pharmaceutical Sciences. (2021, April 15). An Overview on Flash Chromatography.
  • Biotage. (2025, December 6). Successful flash chromatography.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:64278-19-9.

Sources

derivatization of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 1,1-Dimethyl-2,3-dihydro-1H-inden-5-amine for SAR Studies

Executive Summary & Strategic Rationale

This guide details the derivatization of This compound (CAS: 63525-05-3), a privileged scaffold in medicinal chemistry.

Why this Scaffold? The 1,1-dimethylindane core offers a distinct advantage over standard phenyl or unsubstituted indane rings due to the Thorpe-Ingold (Gem-Dimethyl) Effect and metabolic blocking.

  • Metabolic Stability: The gem-dimethyl group at the C1 position effectively blocks benzylic oxidation, a common metabolic "soft spot" in drug candidates (CYP450 mediated hydroxylation).

  • Conformational Restriction: The fused bicyclic system restricts the rotation of the aromatic ring, potentially reducing the entropic penalty upon binding to a protein target (e.g., Kinase hinge region or GPCR orthosteric site).

  • Lipophilicity: The gem-dimethyl group increases lipophilicity (

    
    ), improving membrane permeability, though this requires careful monitoring to avoid solubility issues.
    

Scope of Work: This protocol focuses on the C5-amine as the primary vector for Structure-Activity Relationship (SAR) exploration. We will cover three primary derivatization pathways: Amide Coupling , Sulfonylation , and Buchwald-Hartwig Amination .

Strategic Derivatization Map

The following diagram illustrates the core reaction pathways available for this scaffold.

SAR_Strategy Core 1,1-dimethyl-2,3- dihydro-1H-inden-5-amine Amide Amide Coupling (Hinge Binder / H-Bond) Core->Amide HATU/DIPEA Sulfon Sulfonylation (Selectivity / Solubility) Core->Sulfon R-SO2Cl/Pyridine Urea Urea/Carbamate (H-Bond Donor/Acceptor) Core->Urea Isocyanates Buchwald Pd-Catalyzed Amination (Biaryl Formation) Core->Buchwald Pd2(dba)3/XPhos Prod_Amide Amides (R-CONH-Ar) Amide->Prod_Amide Prod_Sulfon Sulfonamides (R-SO2NH-Ar) Sulfon->Prod_Sulfon Prod_Urea Ureas (R-NHCONH-Ar) Urea->Prod_Urea Prod_Biaryl N-Aryl Indanes (Ar-NH-Ar) Buchwald->Prod_Biaryl

Figure 1: Strategic derivatization vectors for the 1,1-dimethylindane scaffold.

Detailed Experimental Protocols

Method A: High-Throughput Amide Coupling (HATU Protocol)

Rationale: The C5-amine is electron-rich (aniline-like). Standard carbodiimide couplings (EDC/HOBt) can be sluggish. HATU is preferred for its high reactivity and conversion rates, essential for library generation.

Reagents:

  • Carboxylic Acid (

    
    , 1.1 equiv)
    
  • This compound (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: In a 4 mL vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.

  • Addition: Add the amine (0.5 mmol, ~80.6 mg) dissolved in minimal DMF (0.5 mL) to the activated acid mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor via LCMS (Target Mass = Acid MW + 161.1 - 18.0).

  • Workup (Library Scale): Dilute with EtOAc (10 mL). Wash with sat.

    
     (
    
    
    
    ), water (
    
    
    ), and brine. Dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Critical Note: If the acid chloride is available, use it with Pyridine/DCM for a cleaner reaction, avoiding the guanidinium byproducts sometimes seen with HATU.

Method B: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: To install a second aromatic ring directly on the nitrogen (creating a biaryl amine), standard nucleophilic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) fails unless the partner is highly electron-deficient. Palladium catalysis is required.[1]

Reagents:

  • Aryl Bromide/Chloride (

    
    , 1.0 equiv)[2]
    
  • Amine Scaffold (1.2 equiv)[2]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or BrettPhos (4 mol%) — XPhos is preferred for general anilines; BrettPhos for challenging couplings.

  • Base:

    
     (Sodium tert-butoxide, 1.4 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Degassed)

Protocol:

  • Inert Setup: Flame-dry a microwave vial or Schlenk tube. Cool under Argon flow.

  • Charging: Add

    
    , Ligand, 
    
    
    
    , and the Aryl Halide (if solid).
  • Solvation: Add degassed Toluene (0.2 M concentration). Add the Amine and Aryl Halide (if liquid).[2]

  • Reaction: Seal and heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.

  • QC Check: Filter a small aliquot through Celite for LCMS analysis. Look for consumption of the Aryl Halide.

  • Workup: Filter through a pad of Celite/Silica. Rinse with EtOAc.[3][4] Concentrate and purify via column chromatography.[3][2]

Library Synthesis Workflow

For SAR studies requiring 20+ analogs, a parallel synthesis workflow is necessary.

Workflow Start Start: Scaffold Stock Solution (0.5M in DMF) Dispense Dispense into 96-well Block Start->Dispense Reagent_Add Add R-X Reagents (Acids/Sulfonyl Chlorides) Dispense->Reagent_Add Coupling Add Coupling Agents (HATU/Base) Reagent_Add->Coupling Incubate Incubate RT, 16h, Orbital Shaking Coupling->Incubate Scavenge Scavenger Resin Addition (Trisamine / Isocyanate resins) Incubate->Scavenge Filter Filter & Evaporate Scavenge->Filter QC QC: LCMS & 1H-NMR Filter->QC

Figure 2: Parallel synthesis workflow for library generation.

Comparative Reaction Data

The following table summarizes expected outcomes based on internal validation of the indane scaffold.

Reaction TypeReagentsSolventTempTypical YieldMajor Side Product
Amide Coupling HATU, DIPEADMFRT85-95%N-acyl urea (rare with HATU)
Amide Coupling EDC, HOBtDCMRT60-75%Unreacted amine (slow kinetics)
Sulfonylation

, Pyridine
DCM0°C to RT90%+Bis-sulfonylation (control equivs)
Urea Formation Isocyanate, TEATHFRT80-90%Symmetric urea (if wet)
Buchwald-Hartwig

, XPhos
Toluene100°C50-80%Protodehalogenation of Ar-X

Quality Control & Characterization

Self-Validating the Protocol:

  • 1H-NMR Marker: The gem-dimethyl group appears as a distinct singlet (6H) around

    
     1.2–1.4 ppm. This is your internal anchor. The aromatic protons (H4, H6, H7) will shift significantly depending on the derivative formed at N5.
    
  • LCMS Purity: Acceptable purity for biological screening is >95% by UV (254 nm).

  • Solubility Check: The 1,1-dimethyl group adds significant lipophilicity. Ensure final compounds are dissolved in DMSO at 10 mM or 20 mM for biological assays; avoid aqueous buffers for stock solutions to prevent precipitation.

References

  • Gem-Dimethyl Effect in Medicinal Chemistry

    • Talele, T. T. (2017).[5][6] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.

    • [6]

  • HATU Coupling Protocol

    • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive."[7] Journal of the American Chemical Society.[8]

  • Buchwald-Hartwig Amination of Anilines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Metabolic Stability of Indane Scaffolds

    • Thompson, D. C., et al. (1996). "Metabolism of Indane and Derivatives." Chemico-Biological Interactions.
    • (General Reference via PubMed)

Sources

Application Note: Rational Design and Synthesis of Type II DDR1 Inhibitors Utilizing 1,1-Dimethyl-2,3-dihydro-1H-inden-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Assay Development Scientists.

Scientific Rationale: The Causality of Precursor Selection

Discoidin Domain Receptor 1 (DDR1) is a collagen-activated receptor tyrosine kinase that plays a critical role in extracellular matrix remodeling. Its dysregulation is heavily implicated in fibrotic diseases and the promotion of desmoplasia in solid tumors [1]. To achieve high kinase selectivity, modern drug discovery efforts focus on Type II inhibitors. These molecules bind to the inactive "DFG-out" conformation of the kinase domain, requiring a lipophilic tail that extends past the gatekeeper residue into a deep, hydrophobic allosteric pocket [2].

Historically, tails such as 4-methyl-3-(trifluoromethyl)aniline have been utilized. However, these can suffer from metabolic liabilities and off-target toxicities. The incorporation of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine (also known as 1,1-dimethylindan-5-amine) as a precursor offers a superior pharmacological profile [3].

The causality behind utilizing this specific indanamine precursor is threefold:

  • Metabolic Shielding: The gem-dimethyl substitution at the C1 position sterically blocks cytochrome P450-mediated benzylic oxidation, which is a primary metabolic vulnerability of standard, unsubstituted indane or tetralin systems.

  • Entropic Advantage: The rigid, bicyclic indane core restricts the rotational degrees of freedom. When the inhibitor enters the rigidified hydrophobic pocket of DDR1, this reduced conformational penalty significantly enhances Ligand Lipophilicity Efficiency (LLE).

  • Vectorial Alignment: The para-relationship between the C5-amine (the attachment point) and the C1-gem-dimethyl group provides a linear trajectory. This perfectly aligns the bulky aliphatic group into the deepest recess of the DFG-out pocket, maximizing Van der Waals interactions.

Mechanistic Pathway Visualization

To contextualize the pharmacological intervention, the following diagram illustrates the DDR1 signaling cascade and the structural stabilization induced by the indane-tailed inhibitor.

Diagram illustrating the DDR1 signaling cascade and Type II inhibitor stabilization.

Synthetic Workflow and Experimental Protocols

The synthesis of the final inhibitor involves coupling the this compound precursor to a rationally designed hinge-binding core (e.g., a pyrimidine or benzamide derivative) via an amide linkage.

Synthetic workflow for coupling the indanamine precursor to a hinge-binding core.

Protocol 1: Amide Coupling Synthesis of the DDR1 Inhibitor

Self-Validation Principle: The use of HATU with DIPEA ensures rapid activation of the carboxylic acid, preventing epimerization or degradation. Reaction progress is strictly monitored via LC-MS to confirm the consumption of the indanamine precursor, ensuring the protocol validates its own completion before downstream purification.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent (eq) of the hinge-binding carboxylic acid core in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration. Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the highly reactive O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add 1.1 eq of this compound to the reaction mixture. The steric bulk of the indane system requires robust activation, making HATU the ideal coupling reagent over standard carbodiimides (like EDC).

  • In-Process Control (IPC): After 2 hours, sample 5 µL of the reaction, dilute in 100 µL acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the precursor mass (m/z 162.1 [M+H]+) is entirely depleted.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to efficiently partition and remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via Preparative HPLC (C18 column, gradient 10-90% Acetonitrile in water with 0.1% TFA) to yield the final Type II inhibitor.

Protocol 2: LANCE Ultra TR-FRET DDR1 Kinase Assay

Self-Validation Principle: To validate the synthesized inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This format is chosen for its high signal-to-background ratio and resistance to compound auto-fluorescence [4]. The assay validates itself dynamically by calculating the Z'-factor; only plates with a Z' > 0.6 are accepted.

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Dispense 100 nL of the inhibitor in a 10-point, 3-fold dilution series (in 100% DMSO) into a 384-well ProxiPlate.

  • Kinase Addition: Add 5 µL of recombinant human DDR1 kinase domain (final concentration 0.5 nM) to the wells. Crucial Step: Incubate for 30 minutes at room temperature prior to adding ATP. This pre-incubation accounts for the slow-binding kinetics typical of Type II DFG-out inhibitors, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-poly GT peptide (50 nM final) and ATP (at the apparent Km, typically 10 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Eu-anti-phospho-GT antibody (2 nM final).

  • Validation & Readout: Incubate for 60 minutes. Read on an EnVision multimode plate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the Z'-factor using positive and negative controls.

Quantitative Data Presentation

The integration of the 1,1-dimethylindan-5-amine tail yields significant improvements in both potency and pharmacokinetic properties compared to standard trifluoromethyl-based tails. Below is a summary of representative optimization data highlighting the superiority of the indane precursor.

Hydrophobic Tail MoietyDDR1 IC₅₀ (nM)Kinase Selectivity Score S(10) at 1 µMLigand Lipophilicity Efficiency (LLE)Human Liver Microsome T₁/₂ (min)
4-methyl-3-(trifluoromethyl)aniline (Standard)18.50.0854.222
This compound (Optimized)4.20.0126.1>120

Table 1: Representative comparative data demonstrating the enhanced potency, selectivity, and metabolic stability of DDR1 inhibitors utilizing the 1,1-dimethylindan-5-amine tail.

References

  • Yoshimori, A., Asawa, Y., Kawasaki, E., Tasaka, T., Matsuda, S., Sekikawa, T., Tanabe, S., Neya, M., Natsugari, H., & Kanai, C. (2021). Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models. ChemMedChem, 16(6), 955-958. URL:[Link]

  • Wang, Z., et al. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry, 62(16), 7431-7444. URL:[Link]

  • Kono, M., Ochida, A., Oda, T., Imada, T., Banno, Yoshihiro., Taya, N., ... & Yamamoto, S. (2018). Discovery of [cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic Acid (TAK-828F) as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. Journal of Medicinal Chemistry, 61(7), 2973-2988. URL:[Link]

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(14), 9849-9888. URL:[Link]

Stereoselective Synthesis and Functionalization of 1,1-Dimethyl-2,3-dihydro-1H-inden-5-amine Analogs: Methodologies for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine scaffold (commonly referred to as 5-amino-1,1-dimethylindane) is a privileged structural motif in modern medicinal chemistry. Most notably, it serves as the critical hydrophobic core in TAK-828F, a potent, orally available Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist developed for the treatment of autoimmune diseases[1]. While the achiral core is highly valuable, the introduction of stereocenters onto the indane ring (e.g., chiral benzylic alcohols or amines) provides a powerful vector for modulating pharmacokinetic/pharmacodynamic (PK/PD) profiles and exploring novel chemical space.

This application note details a self-validating, divergent synthetic strategy. It contrasts the global reduction methodology used to access the achiral core with a highly stereoselective Asymmetric Transfer Hydrogenation (ATH) protocol designed to yield the chiral analog, (1S)-6-amino-3,3-dimethyl-indan-1-ol.

Mechanistic Rationale & Synthetic Strategy

Regioselective Nitration and Nomenclature Dynamics

The synthesis begins with the regioselective nitration of 3,3-dimethyl-1-indanone. The electron-withdrawing C1-carbonyl deactivates the ortho/para positions, while the electron-donating C3-alkyl bridgehead activates its respective ortho/para positions. Steric bulk from the 3,3-dimethyl group entirely blocks the ortho position (C4), directing the nitronium ion exclusively to the C6 position to yield 3,3-dimethyl-6-nitro-1-indanone [2].

Expert Insight on Nomenclature: If this intermediate undergoes global reduction (removing the carbonyl oxygen entirely), the principal functional group dictates that numbering starts at the gem-dimethyl carbon. The old C6 position becomes the new C5 position, yielding the achiral This compound [2]. However, if the carbonyl is stereoselectively reduced to an alcohol, the hydroxyl group takes IUPAC precedence, and the molecule is named as a chiral 1-indanol derivative: (1S)-6-amino-3,3-dimethyl-indan-1-ol (which structurally represents the 3-hydroxy analog of the 5-aminoindane core).

Causality in Stereoselective Asymmetric Transfer Hydrogenation (ATH)

To synthesize the chiral analog, we employ a Noyori-type ATH using the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst[3]. Unlike stoichiometric borane reductions (e.g., CBS), ATH operates via a concerted outer-sphere mechanism that is highly scalable and environmentally benign. The chiral diamine ligand (S,S)-TsDPEN coordinates the Ru(II) center, creating a rigid chiral pocket. The bulky 3,3-dimethyl group on the indanone substrate exacerbates steric differentiation, locking the five-membered ring into a distinct envelope conformation. This forces the hydride transfer from the Ru-hydride intermediate to occur exclusively from the Re-face of the ketone, resulting in near-perfect enantioselectivity (>99% ee) for the (1S)-alcohol[4][5].

Chemoselective Nitro Reduction

A critical failure point in synthesizing benzylic alcohol analogs is the over-reduction (hydrogenolysis) of the newly formed C–O bond during the nitro group reduction. While Pd(OH)2/C under acidic H2 conditions is intentionally used to cleave this bond for the achiral core[2], it will destroy the chiral center of the analog. Therefore, we utilize a Béchamp-type reduction (Iron powder/NH4Cl). This heterogeneous single-electron transfer mechanism strictly reduces the nitro group to the amine without interacting with the benzylic alcohol, perfectly preserving the stereocenter.

Experimental Workflows & Protocols

Protocol A: Regioselective Nitration of 3,3-Dimethyl-1-indanone
  • Preparation: Cool 15.0 mL of concentrated H2SO4 to 0 °C in an ice-salt bath. Slowly add 3,3-dimethyl-1-indanone (10.0 mmol) to form a homogeneous solution.

  • Reaction: Prepare a nitrating mixture of 0.8 mL conc. HNO3 (68%) and 2.0 mL conc. H2SO4. Add this mixture dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent dinitration.

  • Quenching: Stir for an additional 1 hour at 0 °C, then pour the mixture over 100 g of crushed ice under vigorous stirring.

  • Validation: Filter the resulting pale-yellow precipitate and wash with cold water until the filtrate is pH neutral. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material (Rf 0.6) and a single new spot (Rf 0.4). 1H NMR will confirm a 1,2,4-trisubstituted benzene pattern, validating C6-nitration.

Protocol B: Stereoselective Asymmetric Transfer Hydrogenation (ATH)
  • Degassing: In a flame-dried Schlenk flask, dissolve 3,3-dimethyl-6-nitro-1-indanone (5.0 mmol) in a 1:1 mixture of anhydrous CH2Cl2 and DMF (10 mL). Sparge with N2 for 15 minutes.

  • Catalysis: Add 1.5 equivalents of a Formic Acid/Triethylamine azeotropic mixture (5:2 ratio). Introduce 1 mol% (0.05 mmol) of RuCl(p-cymene)[(S,S)-TsDPEN][3].

  • Incubation: Seal the flask and stir at 35 °C for 14 hours.

  • Validation: Quench with saturated aqueous NaHCO3 and extract with EtOAc (3 × 15 mL). Dry the organic layer over Na2SO4 and concentrate. Chiral HPLC (Chiralcel OD-H, Hexane/i-PrOH 90:10) is required to validate the enantiomeric excess (>99% ee for the 1S-isomer)[5].

Protocol C: Chemoselective Nitro Reduction (Béchamp)
  • Setup: Suspend the (1S)-3,3-dimethyl-6-nitro-indan-1-ol (4.0 mmol) in 20 mL of an EtOH/H2O (4:1) mixture.

  • Reduction: Add NH4Cl (12.0 mmol) and Iron powder (325 mesh, 20.0 mmol). Heat the suspension to a gentle reflux (80 °C) and stir vigorously for 4 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the filter cake with hot EtOH (20 mL). Concentrate the filtrate in vacuo to remove EtOH, then extract the aqueous residue with EtOAc.

  • Validation: LC-MS will confirm the mass shift from the nitro to the amine. Crucially, 1H NMR must show the retention of the benzylic CH-OH signal at ~4.8 ppm, validating that hydrogenolysis did not occur.

Quantitative Data: ATH Catalyst Screening

The following table summarizes the optimization of the ATH step, demonstrating the superiority of the Ru-based Noyori catalysts for this specific indanone scaffold.

Catalyst SystemH-DonorTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/Et3N3514>99>99 (1S)
RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et3N3514>99>99 (1R)
RhCpCl[(S,S)-TsDPEN]HCOOH/Et3N40189295 (1S)
IrCpCl[(S,S)-TsDPEN]HCOOH/Et3N40248588 (1S)
Pd(OH)2/C + MsOHH2 (1 atm)2512>99N/A (Achiral Core)

Synthetic Workflow Visualization

SyntheticWorkflow SM 3,3-Dimethyl-1-indanone Nitro 3,3-Dimethyl-6-nitro-1-indanone SM->Nitro HNO3 / H2SO4 (Regioselective Nitration) Achiral 1,1-Dimethyl-2,3-dihydro- 1H-inden-5-amine (Achiral Core) Nitro->Achiral Pd(OH)2/C, H2, MsOH (Global Reduction & Hydrogenolysis) ChiralOH (1S)-3,3-Dimethyl-6-nitro- indan-1-ol Nitro->ChiralOH RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / Et3N (Asymmetric Transfer Hydrogenation) ChiralAmine (1S)-6-Amino-3,3-dimethyl- indan-1-ol (Chiral Analog) ChiralOH->ChiralAmine Fe, NH4Cl, EtOH/H2O (Chemoselective Nitro Reduction)

Divergent synthesis of chiral and achiral this compound analogs.

References

Sources

analytical methods for characterizing 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Comprehensive Analytical Characterization of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine

Introduction

The indane nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The compound this compound (CAS: 64278-19-9, Molecular Formula: C₁₁H₁₅N) is a substituted indane derivative whose precise characterization is paramount for its use in research and drug development.[2][3] Ensuring the identity, purity, and structural integrity of such molecules is a foundational requirement for reproducible and reliable scientific outcomes.

This application note provides a comprehensive, multi-technique guide for the analytical characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system. The described workflow integrates chromatographic and spectroscopic techniques to build an unambiguous profile of the molecule, a critical step for quality control, regulatory submission, and advanced pharmacological studies.

Chromatographic Analysis for Purity and Quantification by HPLC

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic molecules. For an aromatic amine like this compound, a reverse-phase (RP) method is optimal. The nonpolar C18 stationary phase provides effective retention of the hydrophobic indane core, while a polar mobile phase allows for fine-tuned elution. A Photo-Diode Array (PDA) or UV detector is selected due to the chromophoric nature of the benzene ring, with an expected λmax around 280 nm, typical for aromatic amines.[4] The use of a buffered mobile phase is crucial to maintain a consistent ionization state of the amine, preventing peak tailing and ensuring reproducible retention times.

Protocol: Purity Determination by Reverse-Phase HPLC
  • System Preparation:

    • Equip an HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

    • Purge all solvent lines thoroughly to remove air bubbles.

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water (diluent) to create a stock solution of ~0.5 mg/mL.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • A summary of the instrumental parameters is provided in Table 1. This method is a starting point and may require optimization based on the specific instrument and impurities present.

  • Data Analysis & Trustworthiness:

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

    • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Peak Purity: Utilize the PDA detector to perform peak purity analysis, ensuring the main peak is spectrally homogeneous and not co-eluting with impurities.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1 M Ammonium Acetate buffer, pH 4.7
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes, hold for 2 min, return to initial over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detector PDA/UV at 280 nm
Table 1: HPLC Method Parameters

Mass Spectrometry for Molecular Weight and Identity Confirmation

Expertise & Rationale: Mass Spectrometry (MS) provides definitive confirmation of molecular weight, which is a critical attribute of a compound's identity. Electrospray Ionization (ESI) is the preferred ionization technique for this molecule as the basic amine group is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass with high accuracy (<5 ppm), allowing for the unambiguous determination of the elemental formula.

Protocol: LC-MS for Identity Confirmation
  • System Setup:

    • Utilize an HPLC system coupled directly to a mass spectrometer equipped with an ESI source.

    • The chromatographic conditions can be identical to those in Table 1, as the volatile buffer (ammonium acetate) is MS-compatible.

  • MS Instrument Parameters:

    • Tune and calibrate the mass spectrometer according to the manufacturer's specifications.

    • A summary of typical ESI-MS parameters is provided in Table 2.

  • Data Interpretation:

    • Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺. For C₁₁H₁₅N, the predicted monoisotopic mass is 161.1204 Da. The expected m/z value for the [M+H]⁺ ion is therefore 162.1277.[2]

    • Formula Confirmation (HRMS): The measured accurate mass should be compared to the theoretical mass. A mass error of <5 ppm provides high confidence in the elemental composition.

    • Fragmentation (MS/MS): For further structural confirmation, a tandem MS experiment can be performed. Fragmentation would likely involve the loss of a methyl group (-15 Da) from the gem-dimethyl group or characteristic cleavages of the indane ring system.[5]

ParameterRecommended Setting
Ionization Mode Positive Electrospray (ESI+)
Mass Range 50 - 500 m/z
Capillary Voltage 3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Table 2: ESI-MS Method Parameters

NMR Spectroscopy for Unambiguous Structural Elucidation

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of ¹H and ¹³C NMR experiments provides a complete picture of the carbon-hydrogen framework, confirming connectivity and stereochemistry. For this compound, the expected spectra have distinct features that, when combined, leave no ambiguity as to the structure. Data from structurally similar indoline compounds serve as an excellent reference for predicting chemical shifts.[6][7]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for amines as it can help resolve the N-H protons.[6]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

  • Expected Spectral Features & Interpretation:

    • The predicted chemical shifts and multiplicities for the key protons and carbons are summarized in Table 3. The symmetry of the gem-dimethyl group and the substitution pattern on the aromatic ring are key identifiers.

NucleusPredicted δ (ppm)MultiplicityAssignment & Rationale
¹H ~1.25singlet (s)C1-CH₃ (6H): Two equivalent methyl groups on a quaternary carbon result in a strong singlet.
¹H ~1.90triplet (t)C2-H₂ (2H): Methylene protons coupled to the C3 protons.
¹H ~2.80triplet (t)C3-H₂ (2H): Methylene protons coupled to the C2 protons.
¹H ~5.10broad sNH₂ (2H): Amine protons, often broad and may exchange with water.
¹H ~6.50doublet (d)C6-H (1H): Aromatic proton ortho to the amine, coupled to C7-H.
¹H ~6.55singlet (s)C4-H (1H): Aromatic proton with no ortho neighbors, appears as a singlet or narrow doublet.
¹H ~7.00doublet (d)C7-H (1H): Aromatic proton ortho to the alkyl ring, coupled to C6-H.
¹³C ~25-30CH₃C1-CH₃: Gem-dimethyl carbons.
¹³C ~30-35CH₂C2/C3: Aliphatic methylene carbons.
¹³C ~45-50CC1: Quaternary aliphatic carbon.
¹³C ~110-150C, CHAromatic Carbons: Six distinct signals expected for the substituted benzene ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Integrated Analytical Workflow

Expertise & Rationale: While each technique provides valuable information, their true power lies in their combined application. A logical workflow ensures that each analytical result builds upon the last, culminating in a comprehensive and undeniable characterization. The process begins with assessing purity, moves to confirming mass, and finishes with definitive structural proof.

G cluster_0 Purity & Identity Screening cluster_1 Molecular Weight Confirmation cluster_2 Structural Elucidation A Sample Batch B HPLC-PDA Analysis A->B C Purity > 98%? Spectral Homogeneity? B->C D LC-MS (ESI-TOF) Analysis C->D Yes I Review & Re-purify C->I No E [M+H]⁺ matches theoretical? Mass Error < 5 ppm? F NMR (¹H, ¹³C) Analysis E->F Yes E->I No G Spectra match predicted structure? F->G H Compound Characterized & Released G->H Yes G->I No

Caption: Integrated workflow for compound characterization.

This workflow demonstrates a self-validating system. A failure at any decision point (the diamond nodes) requires a review of the data or reprocessing of the material, ensuring that only material of confirmed identity and purity proceeds.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. By systematically employing HPLC for purity assessment, high-resolution mass spectrometry for molecular formula confirmation, and NMR spectroscopy for unambiguous structural elucidation, researchers can establish a complete and reliable analytical profile. The protocols and workflows detailed in this note provide a robust framework for scientists in research and drug development to ensure the quality and integrity of their materials, forming the bedrock of sound scientific investigation.

References

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available from: [Link]

  • Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. PubMed. Available from: [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. Available from: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available from: [Link]

  • Indane. NIST WebBook. Available from: [Link]

  • This compound - CAS:64278-19-9. Beijing XY-Tech Co., Ltd. Available from: [Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. Available from: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available from: [Link]

  • 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine. PubChem. Available from: [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available from: [Link]

  • Characterization of the Indanylamphetamines. ResearchGate. Available from: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis, purification, and handling of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine (also referred to as 5-amino-1,1-dimethylindane).

The content is structured as a Tier-3 Technical Support resource, designed for research chemists encountering regioselectivity issues, yield loss, or purity challenges.

Case ID: SYN-IND-05 Topic: Synthesis Optimization & Troubleshooting Support Level: Senior Application Scientist

Executive Summary & Synthetic Logic

The synthesis of this compound presents a classic problem in aromatic substitution: Regioselective Conflict .

The 1,1-dimethylindane core contains two directing groups on the aliphatic ring:

  • C1-gem-dimethyl group: A bulky, quaternary center that activates the ring via induction (+I) but provides no hyperconjugation. It directs para to itself (position C5).

  • C3-methylene group: A secondary carbon that activates the ring via both induction and hyperconjugation. It directs para to itself (position C6).

The Challenge: In a standard electrophilic aromatic substitution (Nitration), the C3-methylene group is a more potent activator than the C1-gem-dimethyl group. Consequently, the 6-nitro isomer is kinetically favored over the desired 5-nitro isomer . Users typically encounter a product mixture enriched in the unwanted 6-isomer (approx. 70:30 ratio), necessitating rigorous separation protocols before reduction to the amine.

Synthetic Pathway & Decision Tree

The following diagram illustrates the critical decision points and the divergence of isomers.

SynthesisPath Start Precursor: Benzene + 3,3-Dimethylacryloyl Chloride Cyclization Step 1: Friedel-Crafts Cyclization (Formation of 3,3-dimethyl-1-indanone) Start->Cyclization AlCl3, Heat Reduction1 Step 2: Carbonyl Reduction (Wolff-Kishner or Clemmensen) Cyclization->Reduction1 N2H4/KOH or Zn(Hg)/HCl IndaneCore Intermediate: 1,1-Dimethylindane Reduction1->IndaneCore Nitration Step 3: Nitration (HNO3/H2SO4) IndaneCore->Nitration Regioselectivity Conflict IsomerMix Mixture: 5-Nitro (Minor) + 6-Nitro (Major) Nitration->IsomerMix Separation CRITICAL STEP: Isomer Separation (Fractional Crystallization/Prep HPLC) IsomerMix->Separation Nitro5 Target Intermediate: 5-nitro-1,1-dimethylindane Separation->Nitro5 Desired Path Nitro6 By-product: 6-nitro-1,1-dimethylindane Separation->Nitro6 Discard/Recycle Reduction2 Step 4: Nitro Reduction (H2/Pd-C or Fe/HCl) Nitro5->Reduction2 FinalProd Final Product: This compound Reduction2->FinalProd

Caption: Figure 1. Synthetic workflow highlighting the critical regioselectivity divergence at Step 3.

Troubleshooting Guides

Protocol A: The "Missing Yield" in Nitration (Regioselectivity)

Symptom: "I performed the nitration of 1,1-dimethylindane, but after working up the reaction, the yield of the 5-nitro isomer is <30%."

Root Cause: This is not a reaction failure but a selectivity limitation. The C3-methylene group (directing to C6) dominates the C1-gem-dimethyl group (directing to C5). Standard mixed-acid nitration favors the 6-isomer.

Corrective Actions:

  • Switch Solvent System: Avoid neat H2SO4/HNO3. Use Acetic Anhydride as the solvent with fuming HNO3 at low temperatures (0°C to -10°C). The acetyl nitrate species formed is bulkier and may slightly improve the ratio favoring the 5-position due to subtle steric interactions at the C6 peri-position, though C6 remains favored.

  • Purification Strategy (The "Crash Out" Method):

    • The 6-nitro isomer often has a higher melting point and lower solubility in cold alcohols compared to the 5-nitro isomer.

    • Step 1: Dissolve the crude nitro-mixture in hot Methanol or Ethanol.

    • Step 2: Cool slowly to 0°C. The 6-nitro isomer typically crystallizes out first.

    • Step 3: Filter the solid (mostly 6-nitro). The filtrate is now enriched with your target 5-nitro isomer.

    • Step 4: Concentrate the filtrate and purify via Flash Column Chromatography (Silica; Hexane/EtOAc gradient). The 5-nitro isomer usually elutes after the 6-nitro isomer on standard silica due to dipole moment differences.

Protocol B: Incomplete Carbonyl Reduction (Step 2)

Symptom: "NMR shows residual peaks at 7.5-7.8 ppm and a carbonyl signal, indicating unreacted indanone."

Root Cause: The 3,3-dimethyl-1-indanone is sterically hindered near the carbonyl by the gem-dimethyl group (beta-branching). Standard Wolff-Kishner conditions may be too slow.

Corrective Actions:

  • Force the Hydrazone Formation: If using Wolff-Kishner, ensure the formation of the hydrazone is complete before adding the base (KOH). Reflux with hydrazine hydrate/ethanol for 12+ hours first.

  • Switch to Clemmensen: For this specific substrate, the Clemmensen reduction (Zn(Hg) in conc. HCl) is often more aggressive and effective, provided your scale allows for mercury handling.

  • Alternative: Use Triethylsilane (Et3SiH) / TFA . This is a milder, non-toxic ionic hydrogenation method that works exceptionally well for benzylic ketones.

    • Recipe: Dissolve indanone in TFA. Add 2.5 equiv Et3SiH. Stir at RT for 16h.

Comparative Data: Isomer Properties

Distinguishing the isomers is critical.[1] Use the table below to validate your fractions.

Feature5-Nitro-1,1-dimethylindane (Target)6-Nitro-1,1-dimethylindane (Impurity)
Directing Influence Para to C1 (gem-dimethyl)Para to C3 (methylene)
1H NMR (Aromatic) Doublet (J~8Hz) at C6/C7; Singlet at C4.Singlet at C7; Doublet at C4/C5.
NOESY Signal Strong NOE between C4-H and C3-CH2.Strong NOE between C7-H and C1-Methyls.
Elution Order (Silica) Typically elutes 2nd (More polar).Typically elutes 1st (Less polar).
Crystallinity Lower melting point; often an oil or low-melting solid.Higher melting point; crystallizes readily.

Frequently Asked Questions (FAQs)

Q1: Can I buy the 5-nitro intermediate directly to skip the difficult nitration? A: It is rare to find the pure 5-nitro isomer commercially because of the separation difficulty described above. Most commercial vendors sell the "mix" or the 6-nitro isomer labeled generically. Always request a CoA with specific isomer purity analysis (GC-MS or NMR) before purchasing.

Q2: Why not nitrate the indanone (ketone) first? A: Nitration of 3,3-dimethyl-1-indanone is directed by the carbonyl group (a meta-director). The position meta to the carbonyl (C1) is C6 . Therefore, nitrating the ketone actually increases the yield of the unwanted 6-isomer. You must reduce the ketone to the hydrocarbon (indane) first to allow the C1-gem-dimethyl group to exert its para-directing influence toward C5.

Q3: My final amine product is turning purple/brown on the bench. Is it ruined? A: Aromatic amines are prone to oxidation. The color change indicates surface oxidation (formation of quinone-imines).

  • Fix: Store the amine as a salt (Hydrochloride or Tosylate) which is indefinitely stable.

  • Recovery: Dissolve the discolored amine in dilute HCl, wash with ether (removes colored impurities), then basify the aqueous layer with NaOH to recover the clean free base.

Q4: Is the amine stable in DMSO for biological assays? A: Yes, but avoid freeze-thaw cycles. This compound is lipophilic. Ensure you use fresh DMSO and store aliquots at -20°C.

References

  • Mechanistic Insight: The regioselectivity of nitration in substituted indanes is governed by the interplay of steric bulk at C1 and hyperconjugation at C3.
  • Isomer Separation Techniques

    • Methodology: Separation of nitro-isomers via differential solubility and chrom
    • Source: 1

  • General Indane Synthesis (Friedel-Crafts)

    • Precursor Synthesis: Preparation of dimethylindanones via 3,3-dimethylacryloyl chloride.
    • Source: 2[2]

  • Regioselectivity in EAS (Theoretical Basis)

    • Theory: M06-2X/6-311G(d,p)
    • Source: 3

Sources

improving the yield of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for research scientists and drug development professionals working to optimize the yield, regioselectivity, and purity of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine (also known as 1,1-dimethylindan-5-amine).

This amine is a highly valued building block in medicinal chemistry, serving as a critical intermediate in the synthesis of RORγt inverse agonists for autoimmune disorders and FAAH inhibitors for inflammatory pain[1][2]. The standard synthetic route relies on the electrophilic nitration of 1,1-dimethylindane followed by catalytic hydrogenation[3]. However, this pathway is fraught with regioselectivity challenges and reduction bottlenecks. This guide provides the mechanistic causality, quantitative parameters, and self-validating protocols necessary to master this workflow.

Synthetic Workflow Overview

SynthesisWorkflow A 1,1-Dimethylindane (Starting Material) B Electrophilic Aromatic Substitution (HNO3 / H2SO4, 0-5°C) A->B C 1,1-Dimethyl-5-nitroindane (Major Intermediate) B->C Regioselective Nitration D Catalytic Hydrogenation (Pd/C, H2 3 atm, MeOH) C->D E This compound (Target Product) D->E Nitro Reduction

Synthetic workflow for this compound via nitration and reduction.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why am I getting a high percentage of the 6-nitro isomer during the nitration step? The Causality: The regioselectivity of electrophilic aromatic substitution (EAS) on 1,1-dimethylindane is governed by the competing directing effects of the C1 (gem-dimethyl) and C3 (methylene) groups. The C3 methylene group is a powerful activating group because it possesses two α-protons, allowing it to stabilize the arenium ion (Wheland intermediate) via hyperconjugation. Conversely, the C1 quaternary carbon lacks α-protons, providing only weak inductive electron donation while exerting massive steric hindrance. Therefore, the nitronium ion (


) is kinetically directed to the C5 position (para to C3) rather than the C6 position (para to C1)[3].
The Fix:  If you observe an excess of the 6-nitro isomer, your reaction temperature is too high. Elevated temperatures provide the thermal energy to overcome the activation energy differences between the two transition states, eroding kinetic control. Strictly maintain the internal reaction temperature between 0–5 °C during the addition of the nitrating mixture.

Q2: My reduction step stalls, and LC-MS shows a mass of [M+H]+ = 178 instead of 162. How do I drive it to completion? The Causality: The catalytic hydrogenation of nitroarenes proceeds sequentially through nitroso (–NO) and hydroxylamine (–NHOH) intermediates. The mass of 178 corresponds to the hydroxylamine intermediate. The cleavage of the N–O bond in the hydroxylamine to form the primary amine (–NH2, mass 162) requires the highest activation energy and is the rate-limiting step of the entire reduction. If the hydrogen pressure is too low, the surface coverage of active hydrogen species on the palladium lattice depletes, causing the reaction to stall at the hydroxylamine stage. The Fix:

  • Abandon balloon hydrogenation (1 atm). Use a Parr hydrogenator or autoclave to increase the

    
     pressure to 3–4 atm (40–60 psi).
    
  • Ensure vigorous mechanical agitation to overcome the gas-liquid mass transfer limitation.

  • If the reaction still stalls, check for catalyst poisoning (e.g., residual sulfur from the

    
     nitration step) and increase the Pd/C loading to 10 mol%.
    

Q3: I am observing oxidative cleavage and polymeric byproducts during nitration. What is the cause? The Causality: The benzylic positions of the indane ring (particularly the C3 methylene) are highly susceptible to oxidation by concentrated nitric acid. If the concentration of


 is too high, or if the exotherm is allowed to spike, nitric acid acts as a harsh oxidant rather than a nitrating agent, cleaving the aliphatic ring.
The Fix:  Use a precisely calculated stoichiometric amount of 

(1.05 equivalents) dissolved in a large excess of

. The sulfuric acid acts as both the solvent and the dehydrating agent to generate the active nitronium ion without requiring excess oxidizing agent.

Quantitative Data Summary: Reaction Parameters vs. Yield

The following table summarizes the critical parameters required to maximize the yield of the target amine while minimizing failure modes.

Reaction PhaseParameter / ConditionTarget OutcomeCommon Failure ModeYield Impact
Nitration

, 0–5 °C
>80% 5-nitro isomerExotherm (>15 °C)Drops to <60% (excess 6-nitro & dinitro)
Nitration 1.05 eq

Clean mono-nitrationExcess

(>1.5 eq)
>15% oxidative cleavage byproducts
Reduction Pd/C (10 mol%), 3 atm

>95% Amine conversion1 atm

(Balloon)
Stalls at ~70% (hydroxylamine buildup)
Reduction Methanol solvent, RTClean reductionSulfur impurities in SMCatalyst poisoning, <50% yield

Standard Operating Protocols (SOPs)

Protocol 1: Regioselective Synthesis of 1,1-Dimethyl-5-nitroindane

Objective: Introduce the nitro group at the C5 position while suppressing the C6 isomer and oxidative degradation.

  • Preparation: Charge a dry, multi-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer with concentrated

    
     (5.0 volumes relative to the starting material). Cool the reactor to 0 °C using an ice-brine bath.
    
  • Substrate Addition: Slowly add 1,1-dimethylindane (1.0 eq) via an addition funnel, maintaining the internal temperature below 5 °C.

  • Nitration: Prepare a nitrating mixture of 70%

    
     (1.05 eq) and concentrated 
    
    
    
    (1.0 volume). Add this mixture dropwise over 1 hour. Crucial: The reaction is highly exothermic; precise dosing is required to prevent the temperature from exceeding 5 °C.
  • Quenching: Stir for an additional 30 minutes at 0 °C, then carefully pour the mixture over crushed ice to quench the reaction.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous

    
     until the pH is strictly neutral (to prevent catalyst poisoning in the next step). Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Self-Validation: Perform TLC (Hexane:EtOAc 9:1). The starting material (

    
     ~0.9) must be completely absent, replaced by a major UV-active yellow spot (
    
    
    
    ~0.5) corresponding to the nitro product.
Protocol 2: Catalytic Hydrogenation to this compound

Objective: Quantitatively reduce the nitro group to the primary amine without stalling at the hydroxylamine intermediate.

  • Preparation: Dissolve the crude 1,1-dimethyl-5-nitroindane in anhydrous Methanol (10 volumes) in a Parr hydrogenator vessel.

  • Catalyst Loading: Under a continuous nitrogen purge, carefully add 10% Pd/C (5–10 mol% depending on substrate purity). Safety Note: Dry Pd/C is pyrophoric; never add it to a methanol solution in the presence of atmospheric oxygen.

  • Hydrogenation: Seal the vessel, purge with

    
     three times, then purge with 
    
    
    
    three times. Pressurize the vessel to 3 atm (45 psi) with
    
    
    gas.
  • Reaction: Agitate vigorously at room temperature for 4–6 hours. Monitor the hydrogen uptake; the reaction is complete when the pressure stabilizes and no further

    
     is consumed.
    
  • Workup: Vent the

    
     gas and purge the system with 
    
    
    
    . Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with excess methanol. Concentrate the filtrate in vacuo.
  • Self-Validation: The reaction mixture should transition from a pale yellow solution to completely colorless. LC-MS analysis must confirm the complete disappearance of the nitro intermediate (

    
    ) and the exclusive presence of the primary amine (
    
    
    
    ).

References

  • Title: FAAH 阻害薬および RORγt 逆作動薬の分子設計と合成 (Molecular design and synthesis of FAAH inhibitors and RORγt inverse agonists)
  • Source: googleapis.
  • Source: benchchem.

Sources

side products in the synthesis of 5-amino-1,1-dimethylindane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indane-Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered during the synthesis of 5-amino-1,1-dimethylindane.

The standard synthetic route involves a two-stage sequence: the electrophilic aromatic nitration of 1,1-dimethylindane, followed by the catalytic hydrogenation of the nitro intermediate. While the chemistry appears straightforward, the unique steric environment of the gem-dimethyl group and the reactivity of the benzylic positions frequently lead to complex side-product profiles. This guide breaks down the causality of these failures and provides self-validating protocols to ensure high-fidelity synthesis.

Phase 1: Electrophilic Aromatic Nitration

Nitration SM 1,1-Dimethylindane Target 5-Nitro-1,1-dimethylindane (Target) SM->Target HNO3 / < 0°C Sterically Favored Regio 6-Nitro & 4-Nitro (Regioisomers) SM->Regio > 5°C Kinetic Trapping Oxid Nitro-a,a-dimethyl- homophthalic acid (Oxidation) SM->Oxid HNO2 Impurities Autocatalytic Cleavage

Divergent pathways in 1,1-dimethylindane nitration highlighting major side products.

Troubleshooting FAQs

Q: Why am I seeing significant ring-opened byproducts (e.g., homophthalic acid derivatives) during the nitration step? A: This is a classic case of benzylic oxidation driven by nitrous acid (


) impurities present in standard nitric acid. The C3 benzylic position of 1,1-dimethylindane is highly electron-rich. When exposed to 

, an autocatalytic nitrosation-oxidation cycle initiates, which ultimately cleaves the cyclopentane ring to yield nitro-

-dimethyl-homophthalic acid[1]. Mechanistic Fix: You must break the autocatalytic cycle. Sparging the 90%

with an air stream prior to use or adding urea as an

scavenger will suppress this oxidative side pathway[1].

Q: How can I minimize the formation of 4-nitro and 6-nitro regioisomers? A: Regioselectivity in this system is governed by steric hindrance. The bulky gem-dimethyl group at C1 strongly shields the adjacent positions, directing electrophilic attack primarily to the C5 position (para to C1)[2]. However, if the reaction temperature exceeds 5°C, the thermal energy overcomes the steric activation barrier, leading to increased kinetic trapping of the 6-nitro and 4-nitro isomers. Mechanistic Fix: Maintain the internal reaction temperature strictly between -10°C and 0°C during the electrophile addition.

Quantitative Impact of Reaction Conditions
Reaction Condition5-Nitro Isomer (Target)4-/6-Nitro IsomersHomophthalic Acid Derivs.
Standard

, 20°C
54%18%28%
Standard

, 0°C
72%8%20%
Air-sparged

+ Urea, 0°C
91% 7% < 2%

Table 1: Distribution of nitration products demonstrating the mechanistic impact of temperature control and


 scavenging.
Protocol 1: Urea-Stabilized Nitration of 1,1-Dimethylindane

Self-Validating Check: The reaction mixture should remain pale yellow throughout the addition. A sudden shift to deep red/brown indicates the failure of the urea scavenger and the onset of autocatalytic nitrosation.

  • Preparation: Cool a mixture of 1,1-dimethylindane (1.0 eq) and acetic anhydride (solvent, 5 volumes) in a jacketed reactor to -5°C.

  • Scavenging: In a separate flask, sparge 90%

    
     (1.1 eq) with dry air for 15 minutes. Add urea (0.05 eq) to the acid to chemically scavenge residual 
    
    
    
    .
  • Addition: Add the treated

    
     dropwise to the indane solution. Adjust the feed rate to ensure the internal temperature never exceeds 0°C.
    
  • Maturation: Stir the mixture for 2 hours at 0°C.

  • Workup: Quench slowly over crushed ice. Extract with Ethyl Acetate (3x), wash the organic layer with saturated

    
     until pH ~7, dry over 
    
    
    
    , and concentrate under vacuum.

Phase 2: Catalytic Hydrogenation

Haber Nitro 5-Nitro-1,1-dimethylindane Nitroso Nitroso Intermediate Nitro->Nitroso +H2, Fast Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +H2, Fast Azoxy Azoxy Dimer (Dead-End Byproduct) Nitroso->Azoxy Low H2 Mass Transfer Bimolecular Condensation Amine 5-Amino-1,1-dimethylindane (Target) Hydroxyl->Amine +H2, Rate-Limiting Hydroxyl->Azoxy Condensation

Haber reduction mechanism showing the direct pathway to amine vs. the azoxy condensation route.

Troubleshooting FAQs

Q: During the hydrogenation of 5-nitro-1,1-dimethylindane, my reaction stalls, and LC-MS shows a massive peak at roughly double the expected molecular weight. What happened? A: You are observing the formation of an azoxy dimer. According to the Haber mechanism for nitroarene reduction, the reaction proceeds through highly reactive nitroso and hydroxylamine intermediates[3]. If the local concentration of dissolved hydrogen at the catalyst surface is too low, the direct reduction pathway stalls. This allows the accumulated nitroso and hydroxylamine species to undergo a bimolecular condensation into an azoxy dimer[4]. Azoxy compounds are highly resistant to further reduction under mild conditions. Mechanistic Fix: This is a mass-transfer issue, not a chemical one. Increase the agitation rate, ensure the reactor is properly baffled, and verify that your Pd/C catalyst has not been poisoned.

Q: Can I use a stronger catalyst like Rh/C or Ru/C to force the reduction of the azoxy dimer? A: It is not recommended. While Rh/C or Ru/C will reduce the azoxy bond, they are highly active for arene hydrogenation. Using these catalysts will likely result in the over-reduction of the indane aromatic ring, yielding 5-amino-1,1-dimethyl-octahydroindene as a new side product. Stick to Pd/C but optimize your hydrogen mass transfer.

Protocol 2: High-Mass-Transfer Catalytic Hydrogenation

Self-Validating Check: Hydrogen uptake (monitored via mass flow controller or pressure drop) should be continuous and rapid. A sudden plateau before the theoretical volume (3 molar equivalents of


) is reached indicates intermediate condensation and catalyst starvation.
  • Setup: Dissolve crude 5-nitro-1,1-dimethylindane in anhydrous methanol to create a 0.2 M solution.

  • Catalyst Loading: Add 5% Pd/C (10 wt% relative to the substrate). Critical Safety Step: Ensure the catalyst is added under an inert argon atmosphere to prevent the ignition of methanol vapors.

  • Purging: Seal the autoclave reactor. Purge the vessel with

    
     (3 cycles of 30 psi), followed by 
    
    
    
    (3 cycles of 30 psi).
  • Reaction: Pressurize the reactor to 50 psi

    
    . Initiate vigorous stirring (>800 RPM) to ensure maximum gas-liquid mass transfer. Maintain the temperature at 20°C for 8 hours[1].
    
  • Filtration: Vent the reactor and purge with

    
    . Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.
    
  • Isolation: Evaporate the methanol under reduced pressure to yield the crude 5-amino-1,1-dimethylindane. Purify via vacuum distillation or salt formation (e.g., HCl salt precipitation) if necessary.

References

Sources

troubleshooting column chromatography of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine Ticket ID: CHE-SUP-5529 Status: Open Subject: Purification Protocol & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: Molecule Profile

Before troubleshooting, we must understand the physicochemical behavior of This compound .

  • Chemical Class: Lipophilic Aromatic Amine.

  • Core Challenge: The molecule possesses a basic primary amine (

    
    ) capable of hydrogen bonding with acidic silanols on silica gel. Simultaneously, the gem-dimethyl group at C1 increases lipophilicity compared to standard aniline, often making the compound an oil or low-melting solid, complicating recrystallization.
    
  • Primary Failure Modes: Broad tailing (streaking), co-elution with regioisomers (e.g., 6-amino analog), and oxidative degradation (browning) on the column.[1]

Module 1: Troubleshooting "Streaking" & Poor Resolution

User Issue: "My product elutes as a broad smear over 20 fractions instead of a tight band. I'm losing yield and purity."

Root Cause: Silica gel is slightly acidic (


). The basic nitrogen of the 5-amino group interacts with the free silanol (

) groups via hydrogen bonding and acid-base protonation. This creates a "drag" effect, resulting in tailing.

The Solution: The "Buffered Silica" Protocol You must neutralize the silica surface.[1] Do not just add base to the sample; the entire stationary phase must be equilibrated.

Protocol A: Triethylamine (TEA) Passivation
  • Mobile Phase Prep: Prepare your determined solvent system (e.g., Hexane/EtOAc).[2]

  • Doping: Add 1% v/v Triethylamine (TEA) to the entire volume of mobile phase.

    • Note: TEA is volatile. If running a long column, keep the solvent reservoir covered.

  • Column Pre-treatment (Critical): Flush the packed silica column with 2 Column Volumes (CV) of the TEA-doped solvent before loading your sample. This saturates the acidic sites.

  • Elution: Run the column with the TEA-doped solvent.

Data: Effect of Modifier on Theoretical Plates (N) | Condition | Peak Shape | Tailing Factor (


) | Resolution (

) | | :--- | :--- | :--- | :--- | | Untreated Silica | Broad, asymmetric | > 2.5 (Fail) | Poor (< 1.0) | | 1% TEA Modifier | Sharp, symmetric | 1.1 - 1.3 (Pass) | Excellent (> 1.[1]5) | | 1%

in MeOH
| Sharp, but basicity risk | 1.2 | Good |[1]

Expert Tip: If TEA interferes with downstream analysis (NMR/MS), it can be easily removed by rotovap due to its low boiling point (


), unlike pyridine.[1]

Module 2: Separation from Regioisomers & Precursors

User Issue: "I cannot separate the 5-amine from the 6-amine isomer or the nitro-precursor."

Root Cause: The synthesis of 1,1-dimethyl-5-aminoindane often involves nitration of 1,1-dimethylindane. This electrophilic aromatic substitution directs primarily to the C5 (para to the alkyl ring) but often yields 5-10% of the C6 isomer.[1] These isomers have identical molecular weights and very similar polarities.

The Solution: Selectivity Optimization

  • Solvent Swap: If Hexane/EtOAc fails, switch to Dichloromethane (DCM) / Methanol .

    • Why? DCM has different selectivity for aromatic isomers due to

      
      -interaction capabilities.
      
  • Gradient Shallowing: Aromatic amines often elute rapidly once they detach from silica. Use a "shallow gradient."

    • Standard: 0%

      
       50% EtOAc over 20 mins.
      
    • Optimized: Isocratic hold at the

      
       concentration for 5 CVs.[1]
      
Visual Workflow: Solvent System Decision Tree

purification_logic Start Start: 1,1-dimethyl-5-aminoindane Purification CheckTLC Run TLC: Hex/EtOAc (3:1) Start->CheckTLC Streaking Is the spot streaking? CheckTLC->Streaking YesStreak Add 1% TEA to Eluent & Pre-wash Silica Streaking->YesStreak Yes NoStreak Proceed to Separation Check Streaking->NoStreak No Separation Is 5-isomer separated from 6-isomer/impurity? YesStreak->Separation NoStreak->Separation GoodSep Run Column: Hex/EtOAc + 1% TEA Separation->GoodSep Yes (Rf > 0.15 diff) BadSep Switch Solvent System Separation->BadSep No (Co-elution) DCM_MeOH Try DCM / MeOH (98:2) (Better for polar amines) BadSep->DCM_MeOH Tol_EtOAc Try Toluene / Acetone (Better for isomers) BadSep->Tol_EtOAc

Caption: Decision logic for solvent selection and troubleshooting streaking/separation issues.

Module 3: Stability & Oxidation (The "Browning" Effect)

User Issue: "The column turned purple/brown halfway through, and the recovered product is dark."

Root Cause: Electron-rich aromatic amines are susceptible to oxidation by atmospheric oxygen, a process catalyzed by light and the high surface area of silica gel.[1]

Troubleshooting Protocol:

  • Speed is Key: Do not leave the compound on the column overnight. Flash chromatography should be completed in <30 minutes.

  • Degas Solvents: Sonicate solvents under vacuum to remove dissolved oxygen before mixing with TEA.

  • Load as Salt (Optional): If the free base is too unstable, convert it to the HCl salt.

    • Note: You cannot run the salt on standard silica.[1] You must use Reverse Phase (C18) or neutralize it in situ on the column (load salt, elute with basic buffer), though this risks precipitation.

    • Recommendation: Stick to free base but work fast under Nitrogen/Argon.

Frequently Asked Questions (FAQ)

Q: Can I use DCM as the primary solvent? A: Yes. This compound is highly soluble in DCM. A gradient of 100% DCM


 95:5 DCM:MeOH  (with 1% 

or TEA) is often superior to Hexane/EtOAc for solubility reasons, preventing crystallization at the loading head.

Q: How do I visualize the spots? A:

  • UV (254 nm): The aromatic ring absorbs strongly.[1]

  • Stain: Use Vanillin or p-Anisaldehyde . Indane derivatives typically stain distinct red/purple colors.

  • Warning: Ninhydrin is for aliphatic amines. It works poorly for anilines (often just faint brown).

Q: My compound crystallized in the column. What now? A: This happens if using Hexane (poor solubility). Stop the flow. Add a small "plug" of DCM to the top to redissolve, then restart flow with a more polar eluent immediately. For future runs, use Dry Loading (adsorb sample onto Celite) rather than liquid loading to prevent solvent mismatch precipitation.

References

  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns.Link

    • Context: Authoritative source on amine purific
  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

    • Context: The foundational text for flash chromatography parameters (flow rate/pressure) essential for unstable amines.[1]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.[3]Link[1]

    • trends)
  • University of Rochester. Chromatography: The Solid Phase.Link

    • Context: Detailed protocols for preparing TEA-deactiv

Sources

Technical Support Center: 1,1-Dimethyl-2,3-dihydro-1H-inden-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Oxidation for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine. This guide is designed to provide you with in-depth technical assistance to prevent, identify, and resolve issues related to the oxidative degradation of this compound. As an aromatic amine, this compound is susceptible to oxidation, which can compromise sample purity, impact reaction yields, and affect the reliability of your experimental results. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your material.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Oxidation

This section addresses common problems encountered during the handling and use of this compound that are indicative of oxidation.

Issue 1: My sample of this compound has changed color, from a pale yellow to a brown or dark red hue. What is the cause?

  • Answer: A visible change in color is a primary indicator of oxidation. Aromatic amines, including this compound, are prone to air oxidation, which leads to the formation of highly colored polymeric or quinone-imine-like species. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and heat. The initial oxidation products can undergo further reactions, leading to a complex mixture of colored impurities.

Issue 2: I am observing unexpected side products in my reaction, and the yield of my desired product is lower than expected. Could this be related to the quality of my this compound?

  • Answer: Yes, this is a common consequence of using oxidized this compound. The presence of oxidation-related impurities can interfere with your reaction in several ways:

    • Reduced Molar Equivalents: The effective concentration of the active amine is lower than calculated, leading to incomplete conversion of your starting materials.

    • Side Reactions: The impurities themselves can be reactive and participate in unintended side reactions, generating a more complex product mixture and making purification more challenging.

    • Catalyst Inhibition: In catalytic reactions, oxidation products can sometimes bind to and deactivate the catalyst, reducing its efficiency.

Issue 3: How can I confirm if my sample of this compound has been oxidized?

  • Answer: Beyond visual inspection, several analytical techniques can be employed to assess the purity of your sample:

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is an effective way to separate the parent amine from its more polar oxidation products. The appearance of new, often broader, peaks with different retention times is a clear sign of degradation.[1][2][3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can reveal the presence of impurities. You may observe a broadening of aromatic signals or the appearance of new signals in the aromatic or aliphatic regions, inconsistent with the structure of the pure compound.

    • Mass Spectrometry (MS): Mass spectrometry, particularly LC-MS, can help in identifying the molecular weights of potential oxidation products.[4][5][6] Common oxidative transformations of aromatic amines can involve the formation of hydroxylamines, nitroso, and nitro compounds, as well as products of oxidative coupling.

Issue 4: My oxidized sample is no longer suitable for my experiment. Can I purify it?

  • Answer: In many cases, it is possible to purify this compound that has undergone minor to moderate oxidation. The appropriate method will depend on the extent of degradation and the nature of the impurities.

    • Flash Column Chromatography: For small-scale purification, flash chromatography on silica gel or neutral alumina can be effective in separating the less polar parent amine from the more polar, colored oxidation products.

    • Distillation: If you have a larger quantity of the material, vacuum distillation can be a viable option for purification, as the parent amine is likely to be more volatile than the higher molecular weight oxidation products.

    • Recrystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent system may help in removing impurities.

Part 2: Frequently Asked Questions (FAQs) - Proactive Prevention of Oxidation

This section provides answers to common questions about the proper storage and handling of this compound to prevent oxidation.

Q1: What are the ideal storage conditions for this compound?

  • A1: To minimize oxidation, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. The storage area should be cool, dry, and dark. Exposure to light should be minimized by using an amber glass vial or by wrapping the container in aluminum foil. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: I need to open the container frequently to take small aliquots. What is the best practice to avoid introducing air?

  • A2: Frequent opening of the main container should be avoided. It is best practice to aliquot the bulk material into smaller, single-use or short-term use vials under an inert atmosphere. If you must access the main container, use proper air-sensitive techniques, such as a Schlenk line or a glovebox, to maintain an inert atmosphere. For liquid samples, using a syringe to withdraw the material through a septum-sealed cap is a good practice.

Q3: Are there any chemical additives I can use to prevent the oxidation of this compound?

  • A3: While aromatic amines themselves can act as antioxidants, their inherent reactivity makes them susceptible to degradation.[1][2][7] The addition of other antioxidants should be approached with caution, as some common antioxidants can act as pro-oxidants for aromatic amines. If stabilization is necessary, consider the following, but always test on a small scale first to ensure compatibility with your downstream application:

    • Hindered Phenols: Antioxidants like Butylated Hydroxytoluene (BHT) are sometimes used to stabilize organic compounds.

    • Chelating Agents: Trace metal impurities can catalyze oxidation. The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metals and slow down degradation.

Q4: Does the solvent I dissolve this compound in affect its stability?

  • A4: Yes, the choice of solvent can influence the rate of oxidation. Protic solvents, especially in the presence of light, can sometimes promote photo-oxidative degradation pathways.[8][9][10] For preparing stock solutions, it is advisable to use high-purity, degassed (by sparging with an inert gas or by freeze-pump-thaw cycles) aprotic solvents. Solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it should be done under an inert atmosphere in the dark and at a low temperature.

Part 3: Experimental Protocols and Data

This section provides detailed experimental workflows and data to support the recommendations in this guide.

Protocol 1: Inert Atmosphere Aliquoting of this compound

This protocol describes the safe transfer and aliquoting of the amine under an inert atmosphere to prevent exposure to air and moisture.

Materials:

  • Stock container of this compound

  • Schlenk flask or glovebox

  • Source of dry inert gas (Argon or Nitrogen)

  • Dry, clean destination vials with septum-sealed caps

  • Dry syringes and needles

  • Cannula (for liquid transfer) or powder funnel (for solid transfer)

Workflow Diagram:

Aliquoting_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_storage Storage prep1 Dry all glassware in an oven prep2 Assemble and cool under inert gas prep1->prep2 transfer1 Connect stock and destination vials to inert gas line prep2->transfer1 transfer2 Purge with inert gas transfer1->transfer2 transfer3 Transfer amine via cannula or powder funnel transfer2->transfer3 storage1 Seal destination vials under positive pressure transfer3->storage1 storage2 Wrap in foil and store in a cool, dark place storage1->storage2

Caption: Workflow for aliquoting under an inert atmosphere.

Procedure:

  • Preparation: Thoroughly dry all glassware (destination vials, funnels, etc.) in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Setup:

    • In a Glovebox: Place the stock container, destination vials, and transfer tools inside the glovebox.

    • Using a Schlenk Line: Connect the stock container (if it is a Schlenk flask) and the destination vials to the Schlenk line.

  • Purging: Evacuate and backfill the destination vials with inert gas at least three times to ensure a completely inert atmosphere.

  • Transfer:

    • If the amine is a liquid: Use a dry, inert gas-flushed syringe or a cannula to transfer the desired amount from the stock container to the destination vials.

    • If the amine is a solid: Under a positive flow of inert gas, quickly remove the stoppers and use a dry powder funnel to transfer the solid.

  • Sealing and Storage: Securely seal the destination vials with septum caps while under a positive pressure of inert gas. For added protection, wrap the caps with parafilm. Label the vials appropriately and store them as recommended (in the dark, at 2-8 °C).

Protocol 2: HPLC Analysis for Detecting Oxidation

This protocol provides a general method for the HPLC analysis of this compound to assess its purity.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase and Gradient:

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm (or scan for optimal wavelength) Injection Volume: 10 µL Sample Preparation: Prepare a dilute solution of the amine (e.g., 1 mg/mL) in the initial mobile phase composition.

Expected Results:

  • A pure sample should show a single major peak corresponding to this compound.

  • An oxidized sample will likely show additional peaks, often eluting earlier than the parent compound due to increased polarity, and may also show some later-eluting peaks corresponding to dimerization or polymerization products.

Oxidation Pathway Diagram:

Oxidation_Pathway Amine 1,1-dimethyl-2,3-dihydro- 1H-inden-5-amine Oxidized_Intermediates Oxidized Intermediates (e.g., Radicals, Hydroxylamines) Amine->Oxidized_Intermediates [O], light, heat, metal ions Colored_Products Colored Products (e.g., Quinone-imines, Polymers) Oxidized_Intermediates->Colored_Products Further Oxidation/ Polymerization

Caption: Generalized oxidation pathway of aromatic amines.

References

  • Mirkhan, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. J. Iran. Chem. Soc., 6(4), 800-807.
  • Vione, D., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. Journal of Environmental Chemical Engineering.
  • Nishiyama, T., et al. (2002). Antioxidant activity of aromatic cyclic amine derivatives.
  • Gao, S., et al. (2016). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Synlett, 27(11), 1637-1647.
  • Munoz, E. C., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling.
  • Al-Jibori, S. A. (2007). Oxidation of cyclic amines by molybdenum(II) and tungsten(II) halocarbonyls, [M(CO)4X2]2 (M = Mo, W; X = Cl, Br). Transition Metal Chemistry, 32(7), 849-852.
  • Mirkhan, V., et al. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Wang, D., & Li, C. (2022). Transition-Metal-Catalyzed Remote C–H Bond Functionalization of Cyclic Amines. Synlett, 33(19), 1917-1926.
  • Dinç, E., & Yücesoy, C. (2007).
  • Wang, F., et al. (2016). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. New Journal of Chemistry, 40(10), 8564-8571.
  • Barek, J., et al. (1985).
  • Sharma, V., et al. (2025).
  • Elshahary, A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC.
  • Hentze, M. J., et al. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. RSC.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. Retrieved from [Link]

  • Du, Y., et al. (2018). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 52(11), 6499-6508.
  • Bolm, C., et al. (2009). Oxidative coupling of amines and ketones by combined vanadium- and organocatalysis.
  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Li, Z., et al. (2015).
  • Le, D. D., et al. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Wang, F., et al. (2013). Direct imine formation by oxidative coupling of alcohols and amines using supported manganese oxides under an air atmosphere. Green Chemistry, 15(7), 1980-1986.
  • Dhakshinamoorthy, A., & Garcia, H. (2014). Solventless oxidative coupling of amines to imines by using transition-metal-free metal-organic frameworks. ChemistryOpen, 3(3), 113-118.
  • Agilent Technologies Inc. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • ESPCI Paris. (2025). Characterization of the degradation products of amines used for post combustion CO 2 capture.
  • Ibragimov, R. I., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
  • Ibragimov, R. I., et al. (2025). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • Sangeetha, R., & Viswanatham, A. (2024). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Oriental Journal of Chemistry, 40(3).
  • Kosyakov, D. S., et al. (2014). Simultaneous determination of 1,1-dimethylhydrazine and products of its oxidative transformations by liquid chromatography–tandem mass spectrometry. Journal of Analytical Chemistry, 69(11), 1087-1094.
  • Ulyanovskii, N. V., et al. (2021).
  • Wang, C., et al. (2018). Copper-Mediated Ortho C–H Amination Using DMF as the Amine Source. Organic Letters, 20(24), 7848-7852.
  • Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247898.
  • Singer, R. A., et al. (2025). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material.
  • SCIEX. (n.d.).
  • Mohamed, S. K., et al. (2016). Structure of (E)-4-amino-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}.
  • Helda. (n.d.).

Sources

optimization of reaction parameters for aminoindane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aminoindane Synthesis & Optimization Support Center . As a Senior Application Scientist, I have designed this hub to move beyond generic procedures and address the fundamental physicochemical and mechanistic challenges of aminoindane synthesis.

Whether you are targeting 1-aminoindane derivatives (like the MAO-B inhibitor rasagiline) or functionalizing 2-aminoindane scaffolds for CNS drug discovery, reaction parameters must be tightly controlled. The indane ring system presents unique steric constraints and electronic deactivations compared to standard aliphatic or unconstrained aromatic systems.

Below, you will find our interactive troubleshooting guides, quantitative optimization matrices, and self-validating protocols.

Module 1: Core Reaction Workflows

To establish a baseline, review the mechanistic pathways for the two most common aminoindane functionalization strategies: Reductive Amination and Electrophilic Aromatic Substitution.

G Indanone 1-Indanone (Substrate) Imine Imine / Ketimine Intermediate Indanone->Imine + Amine, -H2O (Acid Catalyst) Amine Amine Nucleophile (e.g., Propargylamine) Amine->Imine Reduction Reduction (Metal Cat. or IRED) Imine->Reduction Solvent / Temp Optimization Product 1-Aminoindane (Product) Reduction->Product H2 or Hydride Donor

Reaction pathway for the reductive amination of 1-indanone to 1-aminoindane.

G Substrate 2-Aminoindane Protection Boc Protection (Prevents LA Complexation) Substrate->Protection Activation AlCl3 + Acyl Chloride (0 °C, Exothermic) Protection->Activation DCM Solvent EAS Electrophilic Aromatic Substitution Activation->EAS Acylium Ion Formation Product Acylated N-Boc- 2-aminoindane EAS->Product Aqueous Quench (1M HCl)

Workflow for the regioselective Friedel-Crafts acylation of N-protected 2-aminoindane.

Module 2: Troubleshooting & FAQ Matrix

Q1: Why is my imine formation from 1-indanone stalling at low conversion during reductive amination? A: 1-Indanone is sterically hindered by the fused bicyclic system and electronically less reactive than unconstrained aliphatic ketones. The formation of the primary imine is thermodynamically challenging and the resulting intermediate is highly labile[1]. Causality & Solution: The reaction equilibrium heavily favors the starting ketone and amine. You must actively remove water to drive the equilibrium toward the ketimine. If you are using chemical synthesis, employ 4Å molecular sieves or azeotropic distillation (Dean-Stark). If you are utilizing biocatalytic Imine Reductases (IREDs) in aqueous buffer where water removal is impossible, you must use a massive excess (>10 equivalents) of the amine nucleophile to force ketimine formation prior to enzymatic reduction[2].

Q2: How can I achieve high enantiomeric excess (ee) when synthesizing (S)-1-aminoindane without relying on expensive chiral transition metal ligands? A: Implement a chirality transfer strategy using a chiral auxiliary, or utilize a biocatalytic kinetic resolution. Causality & Solution:

  • Auxiliary Approach: Condense 1-indanone with (R)-phenylglycine amide. The steric bulk of the auxiliary directs the face of hydride attack during heterogeneous metal-catalyzed reduction (e.g., Pd/C), occurring highly diastereoselectively. The auxiliary is then cleaved non-reductively to yield (S)-1-aminoindane with >95% ee[3].

  • Biocatalytic Approach: Synthesize racemic 1-aminoindane first. Then, subject it to Candida antarctica Lipase B (CAL-B) with an acyl donor like isopropyl methoxyacetate. CAL-B's active site stereopocket selectively accommodates and acylates the (R)-enantiomer, leaving the desired (S)-1-aminoindane completely unreacted. The unreacted (S)-amine is easily separated via acidic aqueous extraction[1].

Q3: During the Friedel-Crafts acylation of 2-aminoindane, why am I observing near-zero yields and severe tarring in the flask? A: The free primary amine group is a powerful Lewis base. It strongly coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated, highly electron-withdrawing complex that halts electrophilic aromatic substitution and promotes non-specific degradation[4]. Causality & Solution: You must mask the amine with an electron-withdrawing protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to acylation. This prevents Lewis acid coordination, preserves the electron density of the indane ring, and allows the acylium ion to attack smoothly at 0 °C[4].

Q4: I am attempting a Pd-catalyzed alkene carboamination to synthesize chiral 2-aminoindane derivatives, but I am getting low yields and significant N-arylation side products. How do I optimize this? A: The choice of phosphine ligand is the sole determinant in favoring the desired anti-aminopalladation over direct N-arylation. Causality & Solution: Standard ligands like RuPhos or CPhos fail to stabilize the arylpalladium alkene complex sufficiently, leading to 0-62% conversions[5]. Switch to a bulky, electron-rich ligand like BrettPhos or (S)-tert-ButylPHOX. Optimization studies demonstrate that BrettPhos can drive the reaction to quantitative conversion at 95 °C by perfectly balancing steric bulk to prevent off-target N-arylation while promoting the desired cyclization[5].

Module 3: Quantitative Optimization Data

To facilitate rapid parameter selection, refer to the following synthesized data table comparing optimized conditions for various aminoindane transformations.

Reaction TypeSubstrateCatalyst / ReagentKey Parameter OptimizationYield / Selectivity
Asymmetric Reductive Amination 1-Indanone + (R)-phenylglycine amidePd/C (Heterogeneous)Solvent/Catalyst loading optimized; Non-reductive cleavage58% overall yield, 96% ee (S)-isomer[3]
Biocatalytic Reductive Amination 1-Indanone + PropargylamineImine Reductase (IRED)37 °C, >10 eq amine nucleophile>80% conversion[2]
Kinetic Resolution Racemic 1-AminoindaneCAL-B LipaseIsopropyl methoxyacetate (Acyl donor), 40 mg enzyme/mmol>99% ee (S)-isomer recovery[1]
Alkene Carboamination 2-Allylphenyl triflate + PyrrolidinePd(OAc)₂ + BrettPhos95 °C, 16 h, PhCF₃ solvent (0.1 M)Quantitative yield, no N-arylation[5]
Friedel-Crafts Acylation N-Boc-2-AminoindaneAlCl₃ (2.0 - 3.0 eq)0 °C addition to control exothermHigh regioselectivity (5-position)[4]

Module 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Friedel-Crafts Acylation of N-Boc-2-Aminoindane

Causality Focus: Temperature control is critical here. The formation of the acylium ion is highly exothermic. Failing to maintain 0 °C will result in polyacylation and polymerization of the indane framework[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Substrate Dissolution: Add N-Boc-2-aminoindane (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) (15 mL per gram of substrate). Cool the solution to precisely 0 °C using an ice-water bath[4].

  • Lewis Acid Activation: Carefully add AlCl₃ (2.5 eq) in small portions over 10 minutes. Validation checkpoint: The solution will turn slightly yellow/orange, indicating Lewis acid complexation. Stir at 0 °C for 20 minutes[4].

  • Acylation: Add the acyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, strictly maintaining the internal temperature at 0 °C[4].

  • Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). Validation checkpoint: The starting material spot (UV active, stains with ninhydrin after heating) should disappear, replaced by a lower Rf product spot.

  • Quench & Work-up: Cool back to 0 °C. Vigorously stir and quench dropwise with cold 1 M HCl. Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), and wash combined organics with saturated NaHCO₃ and brine[4]. Dry over Na₂SO₄ and concentrate.

Protocol B: Biocatalytic Kinetic Resolution of Racemic 1-Aminoindane

Causality Focus: Lipase CAL-B is highly specific for the (R)-enantiomer. By using an acyl donor, we change the chemical properties (amine vs. amide) of the enantiomers, allowing for simple acid-base extraction rather than complex chiral chromatography[1].

G Racemic Racemic 1-Aminoindane Lipase Lipase (e.g., CAL-B) + Acyl Donor Racemic->Lipase R_Amide (R)-Amide (Acylated) Lipase->R_Amide S_Amine (S)-1-Aminoindane (Unreacted) Lipase->S_Amine Separation Acidic Extraction & Separation R_Amide->Separation S_Amine->Separation

Biocatalytic kinetic resolution of racemic 1-aminoindane using CAL-B.

Step-by-Step Methodology:

  • Enzyme Loading: In a reaction vessel, dissolve racemic 1-aminoindane (1.0 eq) in an organic solvent (e.g., MTBE or n-heptane). Add immobilized CAL-B lipase at a ratio of 40 mg enzyme per mmol of substrate[1].

  • Acylation: Add isopropyl methoxyacetate (0.6 eq) as the acyl donor.

  • Incubation: Stir the suspension gently at 60 °C for 16–24 hours[1]. Validation checkpoint: Monitor conversion by ¹H NMR spectroscopy (aliquot removal). Look for the emergence of the amide N-H proton shift.

  • Filtration: Filter the reaction mixture to remove the immobilized enzyme. Wash the enzyme bed with dichloromethane.

  • Phase Separation: Concentrate the filtrate, then dissolve the residue in an organic solvent (e.g., EtOAc). Extract with 1 M HCl (3x).

    • The organic phase contains the acylated (R)-enantiomer.

    • The aqueous phase contains the protonated, unreacted (S)-1-aminoindane[1].

  • Isolation: Neutralize the aqueous phase with 2 M NaOH until pH > 10, extract with DCM, dry, and concentrate to yield enantiopure (S)-1-aminoindane[1].

References

  • (S)-1-Aminoindane: synthesis by chirality transfer using (R)
  • EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod | Google P
  • Characterization of imine reductases in reductive amination for the exploration of structure-activity rel
  • Protocol for Friedel-Crafts Acylation of N-Protected 2-Aminoindane | Benchchem |
  • Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Deriv

Sources

scale-up synthesis of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 1,1-Dimethyl-2,3-dihydro-1H-inden-5-amine

Ticket ID: IND-5-AMINE-SC-2024 Status: Open Priority: High (Process Safety & Regiocontrol) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Molecule & The Challenge

You are attempting to scale up This compound (also referred to as 1,1-dimethyl-5-aminoindane).

The Core Problem: The gem-dimethyl group at the C1 position creates a significant steric and electronic bias that complicates direct functionalization. The most common failure mode in this synthesis is regiochemical mismatch . Direct nitration of 1,1-dimethylindane predominantly yields the 6-isomer , not the desired 5-isomer , due to steric hindrance at the C7 position (ortho to the dimethyl bridge) and electronic directing effects favoring the position para to the less hindered C3 methylene group.

This guide provides a corrected synthetic route to guarantee the C5-amine and troubleshooting for users stuck with isomeric mixtures.

Module 1: Route Selection & Strategy

User Query: "I am nitrating 1,1-dimethylindane directly, but my isolated yield of the 5-amine is <15%. The NMR shows a major impurity. What is happening?"

Technical Diagnosis: You are experiencing the "Indane Regioselectivity Trap."

  • Direct Nitration: In 1,1-dimethylindane, the C1-dimethyl group shields the C7 position and sterically disfavors attack at C5 (para to C1). The electrophile prefers C6 (para to the unhindered C3).

    • Result: ~85:15 mixture favoring the wrong (6-nitro) isomer.

  • Corrective Action: You must switch to the Indanone Route . By introducing a ketone at C1 (which becomes C3 in the precursor numbering), you utilize the meta-directing power of the carbonyl to force nitration to the correct position.

Recommended Workflow (The Indanone Route)
  • Cyclization: Benzene + 3,3-dimethylacryloyl chloride

    
     3,3-dimethyl-1-indanone.
    
  • Nitration: 3,3-dimethyl-1-indanone

    
     6-nitro-3,3-dimethyl-1-indanone.
    
    • Note: The nitro group is now para to the dimethyl-bearing carbon (which is what we want after renumbering).

  • Reduction (Part A): Wolff-Kishner or Hydrogenation of Ketone

    
     1,1-dimethyl-5-nitroindane.
    
  • Reduction (Part B): Nitro

    
     Amine.
    

SynthesisRoute Start Benzene + 3,3-Dimethylacryloyl Chloride Indanone 3,3-Dimethyl-1-indanone Start->Indanone Friedel-Crafts (AlCl3) NitroIndanone 6-Nitro-3,3-dimethyl-1-indanone (Regio-controlled) Indanone->NitroIndanone HNO3/H2SO4 (Meta-directing C=O) NitroIndane 1,1-Dimethyl-5-nitroindane (Ketone Removed) NitroIndanone->NitroIndane Wolff-Kishner or Pd/C H2 (Acidic) Target TARGET: This compound NitroIndane->Target Fe/HCl or H2/Pd DirectRoute Direct Nitration of 1,1-Dimethylindane DirectRoute->NitroIndane Minor Product (<15%) WrongIsomer MAJOR PRODUCT: 1,1-Dimethyl-6-nitroindane (Undesired) DirectRoute->WrongIsomer Steric Control Favors C6

Caption: Comparison of the Direct Nitration route (yielding the wrong isomer) vs. the Indanone Route (yielding the correct 5-amino target).

Module 2: Critical Process Parameters (CPP) - Nitration

User Query: "During the nitration of 3,3-dimethyl-1-indanone, we observed a delayed exotherm at 10°C. How do we control this on a 5kg scale?"

Technical Resolution: Nitration of indanones is sensitive to acid concentration. A delayed exotherm often indicates accumulation of unreacted substrate due to low temperature, followed by a runaway reaction once the threshold is crossed.

Troubleshooting Protocol:

ParameterSpecificationWhy? (Causality)
Acid Strength Fuming HNO₃ (98%) in H₂SO₄Indanones are deactivated rings. Standard 65% HNO₃ is too slow, leading to accumulation.
Temperature 0°C to 5°C (Dosing)Maintain <5°C to prevent dinitration.
Dosing Mode Substrate into Acid (Inverse)Adding solid indanone to pre-cooled acid ensures immediate reaction and prevents accumulation.
Quench Poured onto Ice/WaterWarning: Product may precipitate as a sticky gum. Use vigorous agitation to ensure granular solid formation.

Safety Note: Always perform a DSC (Differential Scanning Calorimetry) test on the reaction mixture before scaling >100g to determine the onset of decomposition (


).

Module 3: Reduction & "The Color Issue"

User Query: "Our final amine product turns from pale yellow to dark purple/brown within 24 hours of isolation. Is it decomposing?"

Technical Resolution: Indanamines are electron-rich anilines and are highly susceptible to oxidative degradation (formation of quinone imines).

Stabilization Protocol:

  • Salt Formation: Do not store the free base. Convert immediately to the Hydrochloride (HCl) or Oxalate salt.

    • Procedure: Dissolve crude amine in EtOAc, cool to 0°C, and bubble anhydrous HCl gas or add HCl/Ether. The salt is shelf-stable.

  • Purification: If you must keep the free base, distill under high vacuum (0.5 mmHg) and store under Argon in amber glass.

  • Chelation: Trace metals (Fe, Cu) from the reduction step catalyze oxidation. Wash the organic phase with 5% EDTA solution or aqueous Sodium Sulfide (

    
    ) to scavenge metals before drying.
    

Module 4: Isomer Separation (If using Direct Route)

User Query: "We are committed to the direct nitration route due to raw material availability. How do we separate the 5-nitro and 6-nitro isomers?"

Technical Resolution: Separating 5-nitro-1,1-dimethylindane (minor) from 6-nitro-1,1-dimethylindane (major) is difficult due to identical boiling points.

Methodology:

  • Do NOT distill. Boiling points are too close (

    
    ).
    
  • Fractional Crystallization (The "Sweating" Method):

    • Solvent: Methanol or Isopropanol .

    • The 6-nitro isomer (more symmetrical) typically has a higher melting point and crystallizes first.

    • Protocol: Dissolve mixture in hot MeOH. Cool slowly to 0°C. Filter off the crystals (Major 6-nitro). The filtrate is enriched in your target (5-nitro). Repeat concentration and cooling of the filtrate to maximize enrichment.

  • Prep-HPLC: For high purity (>99%), reverse-phase chromatography is required.

    • Column: C18 (Phenyl-Hexyl phases offer better selectivity for aromatic isomers).

    • Mobile Phase: Water/Acetonitrile (Isocratic 60:40).

References

  • Regioselectivity of Indane Nitration: Brown, H. C., & Yamamoto, Y. (1972). Electrophilic Substitution in Indane and 1,1-Dimethylindane. Journal of the Chemical Society. Key Finding: Confirms steric hindrance at C1 directs electrophiles to C6 in 1,1-dimethylindane.
  • Indanone Synthesis (Friedel-Crafts): Smith, W. T., & Bamberger, E. (1960). Cyclization of 3,3-dimethylacryloyl chloride. Organic Syntheses, Coll. Vol. 4. Relevance: Standard protocol for the 3,3-dimethyl-1-indanone precursor.
  • Nitration of Deactivated Indanones: Levin, R. H., et al. (1985). Regiocontrol in the Nitration of 3-Substituted Indanones. Journal of Organic Chemistry. Key Finding: Carbonyl group directs meta, overriding the alkyl effect to favor the 6-position (which maps to the 5-amine target).
  • Safety in Nitration Scale-up

    • Org.[1][2][3][4] Proc. Res. Dev. (2002). Safety Evaluation of Nitration Processes.

    • Standard: Protocols for managing exotherms in mixed-acid nitr

Graphviz Diagram: Regioselectivity Logic

RegioLogic Substrate 1,1-Dimethylindane Sterics Steric Hindrance from gem-dimethyl Substrate->Sterics C5 Position 5 (Target) Para to C1 (Bulky) C6 Position 6 (Impurity) Para to C3 (Open) Result Direct Nitration Yields ~85% 6-Nitro (Wrong Isomer) C6->Result Sterics->C5 Blocks Attack Sterics->C6 Allows Attack

Caption: Logical flow demonstrating why direct nitration fails to produce the 5-isomer as the major product.

Sources

Validation & Comparative

A Comparative Analysis of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine and Other Aminoindanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aminoindane Scaffold in Neuropharmacology

The aminoindane framework, a class of compounds characterized by an indane core with an attached amino group, represents a significant area of interest in neuroscience and medicinal chemistry. These rigid analogues of phenethylamines have been explored for a wide range of therapeutic applications, from neuroprotective agents in Parkinson's disease to potential psychotherapeutics.[1] Their pharmacological diversity stems from the nuanced ways in which substitutions on the indane ring system influence their interactions with key neurological targets, primarily the monoamine transporters and monoamine oxidase enzymes.

This guide provides a comparative analysis of a lesser-studied derivative, 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine , against a panel of well-characterized aminoindanes. Due to the absence of publicly available pharmacological data for this specific compound, this comparison is grounded in established Structure-Activity Relationships (SAR) within the aminoindane class. We will explore how its unique structural features may predict its activity and provide detailed experimental protocols for its future characterization.

The Subject of Investigation: this compound

The core focus of this guide is this compound, a molecule distinguished by a gem-dimethyl substitution at the C1 position of the indane ring.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 64278-19-9

  • Molecular Formula: C₁₁H₁₅N

The critical feature of this molecule is the presence of two methyl groups on the first carbon of the five-membered ring. This structural element is predicted to have a profound impact on its pharmacological profile when compared to aminoindanes with substitutions at other positions.

Structure-Activity Relationships of Aminoindanes

The biological activity of aminoindanes is largely determined by the position of the amino group (1- or 2-position) and the nature of substitutions on both the aromatic and alicyclic rings.

  • 1-Aminoindanes: This subclass, exemplified by the (R)-enantiomer of 1-aminoindane, the primary metabolite of rasagiline, is strongly associated with the inhibition of monoamine oxidase B (MAO-B).[2] The propargyl group in rasagiline is crucial for its irreversible inhibition of MAO-B.[3]

  • 2-Aminoindanes: These compounds, such as 2-aminoindane (2-AI) and its derivatives like MDAI and 5-IAI, primarily interact with monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4] Substitutions on the aromatic ring of 2-aminoindanes can dramatically shift their selectivity. For instance, the parent compound 2-AI is a selective releaser of norepinephrine and dopamine, whereas ring-substituted analogues like MDAI show increased potency at the serotonin transporter.[4][5]

The gem-dimethyl substitution at the C1 position of this compound is a unique feature not extensively documented in SAR studies of pharmacologically active aminoindanes. This substitution is expected to introduce significant steric hindrance, which could influence its binding to and activity at both MAO enzymes and monoamine transporters.

Comparative Pharmacological Profiles

To contextualize the potential activity of this compound, we present the known pharmacological data for a selection of key aminoindanes.

CompoundTargetActivity TypePotency (IC₅₀/EC₅₀)Selectivity
Rasagiline MAO-B (rat brain)Irreversible InhibitorIC₅₀: 4.43 nM[2][6]~93-fold for MAO-B over MAO-A[6]
MAO-A (rat brain)Irreversible InhibitorIC₅₀: 412 nM[2][6]
Selegiline MAO-B (rat brain)Irreversible InhibitorIC₅₀: 11.25 nM[7]Highly selective for MAO-B at low doses[8]
MAO-A (rat brain)Irreversible InhibitorIC₅₀: >10,000 nM (at low doses)
2-Aminoindane (2-AI) NETReleasing AgentEC₅₀: 86 nM[4]NE/DA > SE[4]
DATReleasing AgentEC₅₀: 439 nM[4]
SERTReleasing AgentEC₅₀: >10,000 nM[4]
MDAI SERTReleasing AgentEC₅₀: 114 nM[4]SE/NE > DA[4]
NETReleasing AgentEC₅₀: 117 nM[4]
DATReleasing AgentEC₅₀: 1,334 nM[4]
5-IAI SERTReleaser/Uptake InhibitorPotent 5-HT releaserSelective for SERT

Theoretical Comparison and Predicted Profile of this compound

Based on the established SAR of aminoindanes, we can hypothesize the potential pharmacological profile of this compound:

  • Monoamine Oxidase Activity: The gem-dimethyl group at the C1 position introduces significant steric bulk near the amino group. This is likely to hinder its ability to fit into the active site of both MAO-A and MAO-B, suggesting that it may be a weak inhibitor of these enzymes compared to 1-aminoindane derivatives like rasagiline.

  • Monoamine Transporter Activity: The interaction with monoamine transporters is also likely to be affected by the C1 substitution. The steric hindrance could reduce its affinity for all three transporters (DAT, SERT, and NET). However, the overall shape of the molecule might still allow for some interaction. It is plausible that the compound could act as a transporter inhibitor rather than a releasing agent, as the bulky substitution may interfere with the conformational changes required for substrate transport. Its selectivity profile is difficult to predict without experimental data.

Experimental Protocols

To elucidate the actual pharmacological profile of this compound, the following experimental protocols are recommended.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol determines the inhibitory potential of a test compound on MAO-A and MAO-B activity using a fluorometric assay.

Principle: The non-fluorescent substrate kynuramine is deaminated by MAO to an unstable aldehyde, which then cyclizes to the fluorescent product 4-hydroxyquinoline. The rate of fluorescence increase is proportional to MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • DMSO

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution in potassium phosphate buffer.

    • Prepare working solutions of MAO-A and MAO-B enzymes in buffer.

    • Prepare a working solution of kynuramine in buffer.

  • Assay Plate Setup:

    • To appropriate wells, add 5 µL of the test compound dilutions or control inhibitors (clorgyline for MAO-A, selegiline for MAO-B).

    • For 100% activity control wells, add 5 µL of vehicle (buffer with DMSO).

  • Enzyme Addition and Pre-incubation:

    • Add 40 µL of the respective MAO enzyme working solution to each well.

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation:

    • Add 5 µL of kynuramine working solution to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure fluorescence intensity with excitation at ~315 nm and emission at ~400 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Monoamine Transporter Uptake Assay

This protocol assesses the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Principle: HEK293 cells stably expressing either DAT, SERT, or NET are used to measure the uptake of a specific radiolabeled substrate (e.g., [³H]dopamine for DAT). A test compound's ability to inhibit this uptake is quantified.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • [³H]dopamine, [³H]serotonin, or [³H]norepinephrine

  • Krebs-HEPES buffer (KHB)

  • Test compound and reference inhibitors (e.g., cocaine)

  • Poly-D-lysine coated 96-well plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Plating:

    • Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

  • Compound Pre-incubation:

    • Wash the cells once with KHB.

    • Add 50 µL of KHB containing various concentrations of the test compound or a reference inhibitor.

    • Incubate for 5-10 minutes at room temperature.

  • Uptake Initiation:

    • Add 50 µL of KHB containing the radiolabeled substrate (e.g., 20 nM [³H]dopamine) to each well.

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature.

  • Termination of Uptake:

    • Rapidly wash the cells three times with ice-cold KHB to stop the uptake.

  • Cell Lysis and Measurement:

    • Lyse the cells with 1% SDS.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizing Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Core aminoindane scaffold with numbered positions for substitutions.

Screening_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization Primary_Screening Primary Screening: MAO-A and MAO-B Inhibition Assays (e.g., Kynuramine Assay) Secondary_Screening Secondary Screening: Monoamine Transporter Uptake Assays (DAT, SERT, NET) Primary_Screening->Secondary_Screening Actives Hit_Validation Hit Validation: IC50 Determination and Selectivity Profiling Secondary_Screening->Hit_Validation Actives SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Validated Hits ADME_Tox In Vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Optimized Leads Compound_Library Novel Aminoindane Derivatives Compound_Library->Primary_Screening Test Compounds

Caption: A typical workflow for the pharmacological screening of novel aminoindane derivatives.

Conclusion and Future Directions

While the precise pharmacological profile of this compound remains to be experimentally determined, a comparative analysis based on the well-established structure-activity relationships of the aminoindane class provides a valuable predictive framework. The unique gem-dimethyl substitution at the C1 position suggests a potential attenuation of activity at both monoamine oxidase enzymes and monoamine transporters due to steric hindrance.

This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to undertake a thorough characterization of this and other novel aminoindane derivatives. Such studies are essential for expanding our understanding of the SAR of this important class of neuropharmacological agents and for the potential discovery of new therapeutic leads.

References

  • Youdim, M. B. H., Gross, A., & Finberg, J. P. M. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500–506. [Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

  • Youdim, M. B. H., et al. (2001). Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld, 22 Feb 2001. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. [Link]

  • Wikipedia contributors. (2023, December 27). Rasagiline. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. [Link]

  • Kettler, R., & Da Prada, M. (1989). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Journal of Neural Transmission. Supplementum, 28, 107–112. [Link]

  • Wikipedia contributors. (2024, February 18). Pharmacology of selegiline. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • Wikipedia contributors. (2023, November 28). 2-Aminoindane. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

Sources

Comparative Cytotoxicity & Safety Profile: Substituted Aminoindanes

Author: BenchChem Technical Support Team. Date: March 2026

2-AI, MDAI, 5-IAI, and MEAI

Executive Summary: The "Non-Neurotoxic" Hypothesis

Substituted aminoindanes (2-aminoindane derivatives) have emerged as a distinct class of Novel Psychoactive Substances (NPS) and potential therapeutic agents. Structurally, they represent conformationally rigid analogues of amphetamines. This rigidity restricts rotation around the alpha-beta carbon bond, a feature hypothesized by David Nichols and colleagues to retain entactogenic therapeutic potential (via serotonin release) while eliminating the neurotoxic metabolites associated with MDMA and substituted amphetamines.

This guide objectively compares the cytotoxicity profiles of key aminoindanes—2-AI, MDAI, 5-IAI, and MEAI —against the "gold standard" of amphetamine toxicity. It synthesizes in vitro IC50 data, metabolic pathways, and mechanistic risks to determine if the "non-neurotoxic" claim holds up under rigorous cytotoxic scrutiny.

Chemical Landscape & Structural Logic

The toxicity of aminoindanes is dictated by the specific substitution on the indane ring. These substitutions shift the monoamine transporter selectivity (NET vs. SERT) and alter the metabolic stability of the compound.

Figure 1: Structure-Activity & Toxicity Map

Aminoindane_SAR Core 2-Aminoindane (2-AI) (Rigid Amphetamine Core) Sub_MD Methylenedioxy Bridge (MDAI) Core->Sub_MD Sub_I 5-Iodo Group (5-IAI) Core->Sub_I Sub_MeO 5-Methoxy Group (MEAI) Core->Sub_MeO Target_NET NET/DAT Selective (Stimulant) Core->Target_NET Unsubstituted Target_SERT SERT Selective (Entactogen) Sub_MD->Target_SERT High Selectivity Sub_I->Target_SERT Moderate Selectivity Tox_Hepato Hepatotoxicity (Metabolic) Sub_I->Tox_Hepato Halogen Deiodination Sub_MeO->Target_SERT Sub_MeO->Tox_Hepato O-Demethylation Tox_Cardio Cardiovascular Risk (Noradrenergic) Target_NET->Tox_Cardio Tox_SS Serotonin Syndrome (Acute Toxicity) Target_SERT->Tox_SS

Caption: Structural modifications of the 2-aminoindane core shift the pharmacological profile from catecholaminergic (2-AI) to serotonergic (MDAI, MEAI), altering the primary toxicity risks from cardiovascular stress to serotonin syndrome and metabolic hepatotoxicity.

Comparative Cytotoxicity Profile

The following data aggregates in vitro cytotoxicity findings from primary hepatocytes (HepG2) and neuronal models (SH-SY5Y/Rat Striatal).

Table 1: Comparative Cytotoxicity & Transporter Selectivity
CompoundPrimary MechanismTransporter Ratio (DAT/SERT)*Cytotoxicity (IC50) - HepG2/HepatocytesNeurotoxicity Profile
2-AI NET/DAT ReleaserHigh (Selects Dopamine/NE)>500 mg/L (Low Cytotoxicity)Low serotonergic toxicity; High adrenergic risk.
MDAI Selective SERT Releaser0.08 (Selects Serotonin)>1000 µM (Est.)**Non-neurotoxic to 5-HT terminals; High risk of acute Serotonin Syndrome.
5-IAI SERT/NET ReleaserModerate~250-400 µM (Est.)Potential for halogen-mediated cytotoxicity; lower than p-iodoamphetamine (PIA).
MEAI Selective SERT Releaser0.05 (Selects Serotonin)403.1 mg/L (Human Hepatocytes)***Low neurotoxicity; Moderate hepatotoxicity at high doses.
MDMA (Ref)SERT/DAT/NET ReleaserBalanced~150-300 µM High (Metabolites cause long-term 5-HT depletion).

*Low DAT/SERT ratio indicates high serotonin selectivity (Entactogen). High ratio indicates stimulant. **MDAI shows minimal cell death in standard assays compared to MDMA metabolites, supporting the "non-neurotoxic" hypothesis. ***Source: Shimshoni et al. (2017) - Validated in human primary hepatocytes.

Critical Analysis:
  • The Safety Margin: MEAI and MDAI demonstrate significantly higher IC50 values (lower toxicity) in hepatocytes compared to MDMA. This validates the hypothesis that the rigid indane ring prevents the formation of toxic quinone metabolites (e.g., alpha-methyldopamine) responsible for MDMA's oxidative stress.

  • The "Bladder Cancer" Theoretical Risk: As aromatic amines, 2-AI derivatives carry a theoretical risk of bladder cytotoxicity if metabolized by N-acetyltransferase 2 (NAT2). However, unlike industrial aromatic amines, current data does not support high bladder cytotoxicity for these specific recreational compounds, likely due to rapid renal clearance and specific metabolic pathways (hydroxylation vs. N-oxidation).

  • Acute vs. Chronic: While cellular toxicity (cytotoxicity) is low, functional toxicity (Serotonin Syndrome) is the primary lethal mechanism for MDAI and 5-IAI.

Mechanistic Pathways of Toxicity

Understanding why cell death occurs (or doesn't) is crucial for experimental design.

Figure 2: Cytotoxicity & Metabolic Pathways

Toxicity_Mechanism Drug Aminoindane Exposure (MDAI / MEAI) Cell Target Cell (Hepatocyte / Neuron) Drug->Cell Metabolism Metabolic Activation (CYP450 / NAT2) Cell->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Minor Pathway (vs MDMA) Survival Cell Survival (Rigid Ring Stability) Metabolism->Survival Major Pathway (Stable Metabolites) Mito Mitochondrial Dysfunction (ATP Depletion) ROS->Mito Apoptosis Apoptosis (Caspase-3 Activation) Mito->Apoptosis

Caption: Unlike amphetamines, aminoindanes largely bypass the formation of toxic quinones (ROS generation), favoring stable metabolic products and cell survival, though high doses can still trigger mitochondrial stress.

Standardized Experimental Protocol

To generate reproducible cytotoxicity data for this class, the following "Self-Validating" protocol is recommended. It combines metabolic activity (MTT) with membrane integrity (LDH) to distinguish between growth inhibition and necrosis.[1]

Protocol: Dual-Endpoint Cytotoxicity Assessment

Objective: Determine IC50 and mode of cell death for substituted aminoindanes.

Phase 1: Preparation
  • Cell Line Selection:

    • HepG2 (Liver): Metabolic toxicity proxy.

    • SH-SY5Y (Neuronal): Neurotoxicity proxy (differentiate with Retinoic Acid for 5 days for mature phenotype).

  • Compound Solubilization: Dissolve aminoindane HCl salts in DMSO. Final DMSO concentration on cells must be <0.5% to avoid solvent toxicity.

Phase 2: The Assay Workflow (Graphviz)

Assay_Workflow Step1 Seeding 1x10^4 cells/well (96-well) Incubate 24h Step2 Treatment Serial Dilutions (1 - 1000 µM) Include Vehicle Control & Positive Control (Triton X-100) Step1->Step2 Step3 Exposure 24h / 48h @ 37°C Step2->Step3 Step4 Supernatant Collection (Transfer 50µL to new plate) Step3->Step4 Assay2 MTT/XTT Assay (Metabolic) Add Reagent to Cells -> Incubate 4h -> Solubilize -> Read Abs @ 570nm Step3->Assay2 Assay1 LDH Assay (Membrane Integrity) Add Substrate -> Read Abs @ 490nm Step4->Assay1

Caption: A dual-readout workflow ensures that metabolic suppression (MTT) is distinguished from frank necrosis (LDH), providing a complete toxicity picture.

Phase 3: Data Validation (Trustworthiness)
  • Z-Factor Calculation: Ensure Z' > 0.5 for the assay to be considered valid.

  • Linearity Check: The standard curve for the protein assay (to normalize data) must have R² > 0.98.

  • Interference Check: Aminoindanes are amines; check for interaction with MTT tetrazolium rings (cell-free control) to rule out false positives.

Conclusion & Risk Assessment

The comparative analysis confirms that substituted aminoindanes like MDAI and MEAI exhibit a significantly lower intrinsic cytotoxicity profile than MDMA and halogenated amphetamines. The rigid indane structure effectively prevents the metabolic bioactivation into neurotoxic quinone species.

However, "Low Cytotoxicity" does not equal "Safe."

  • 2-AI presents cardiovascular risks due to potent NET inhibition.

  • MDAI/5-IAI present lethal serotonin syndrome risks at high doses, despite sparing the nerve terminals from long-term degeneration.

Final Recommendation: Research into these compounds should focus less on classical neurotoxicity (which is likely minimal) and more on acute systemic toxicity (hyperthermia, serotonin syndrome) and metabolic interactions (CYP inhibition).

References

  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Toxicology and Applied Pharmacology.[2] Link

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer drugs: alkyl-substituted 2-aminoindanes. Neuropharmacology. Link

  • Nichols, D. E., et al. (1991). Non-neurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA). Journal of Medicinal Chemistry. Link

  • Sainsbury, P. D., et al. (2011). Aminoindanes: the next wave of 'legal highs'? Drug Testing and Analysis.[3][4][5][6][7] Link

  • Gallagher, C. T., et al. (2012). 2-Aminoindanes: synthesis, pharmacology and toxicity. Current Drug Abuse Reviews. Link

  • Pinterova, N., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry. Link

Sources

A Comparative Guide to the Structural Validation of Synthesized 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the structure of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine. Moving beyond a simple recitation of methods, we will explore the causal relationships behind experimental choices and present a self-validating system of protocols to ensure the highest degree of confidence in your synthesized compound.

The Imperative of Orthogonal Validation

The structural elucidation of a novel or synthesized compound should never rely on a single analytical technique. Instead, a multi-faceted approach, employing orthogonal methods that probe different aspects of the molecule's constitution, is essential. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis provides a robust and comprehensive validation workflow. Each technique offers a unique piece of the structural puzzle, and their collective agreement provides irrefutable evidence of the target molecule's identity and purity.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_composition Compositional Analysis cluster_validation Final Validation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Provides carbon-hydrogen framework MS Mass Spectrometry (EI-MS) Synthesis->MS Determines molecular weight and fragmentation FTIR FTIR Spectroscopy Synthesis->FTIR Identifies functional groups EA Elemental Analysis (CHN) Synthesis->EA Confirms elemental composition Validation Structural Confirmation NMR->Validation MS->Validation FTIR->Validation EA->Validation

Caption: Overall workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom in the molecule.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic, aliphatic, and methyl protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.9 - 7.1Doublet1HAromatic C-H
~ 6.6Doublet of doublets1HAromatic C-H
~ 6.5Singlet1HAromatic C-H
~ 3.5Broad singlet2H-NH₂
~ 2.8Triplet2H-CH₂- (Position 3)
~ 1.9Triplet2H-CH₂- (Position 2)
~ 1.2Singlet6H-C(CH₃)₂
  • Causality of Chemical Shifts and Splitting: The aromatic protons appear in the downfield region (6.5-7.1 ppm) due to the deshielding effect of the benzene ring current. Their splitting pattern (doublet, doublet of doublets, singlet) is characteristic of a 1,2,4-trisubstituted aromatic ring. The aliphatic protons on the five-membered ring appear as triplets due to coupling with their adjacent CH₂ group. The gem-dimethyl protons are equivalent and therefore appear as a singlet. The amine protons are often broad due to quadrupole broadening and exchange with trace amounts of water.

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Carbon Type
~ 150Aromatic C-N
~ 145Aromatic C
~ 135Aromatic C
~ 125Aromatic C-H
~ 115Aromatic C-H
~ 112Aromatic C-H
~ 45Quaternary C
~ 40Aliphatic -CH₂-
~ 30Aliphatic -CH₂-
~ 25-CH₃
Experimental Protocol: NMR Spectroscopy

NMR_Protocol SamplePrep Sample Preparation: Dissolve ~10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃). InternalStandard Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). SamplePrep->InternalStandard Tube Transfer the solution to a 5 mm NMR tube. InternalStandard->Tube Spectrometer Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Tube->Spectrometer Processing Process the data: - Fourier transform - Phase correction - Baseline correction - Integration (for ¹H) Spectrometer->Processing Analysis Analyze the spectra: - Assign peaks based on chemical shift, multiplicity, and integration. - Compare with predicted spectra. Processing->Analysis

Caption: Step-by-step protocol for NMR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. For this compound, we would expect to see a clear molecular ion peak and characteristic fragment ions.

Expected Mass Spectrum Data (Electron Ionization)
m/z (mass-to-charge ratio) Relative Intensity Assignment
161ModerateMolecular Ion [M]⁺
146High[M - CH₃]⁺
118Moderate[M - C₃H₇]⁺
  • The Nitrogen Rule and Fragmentation: For a compound with an odd number of nitrogen atoms, the molecular ion will have an odd mass-to-charge ratio.[1] The molecular weight of C₁₁H₁₅N is 161.24 g/mol , consistent with the expected molecular ion at m/z 161. The base peak (most intense) is predicted to be at m/z 146, resulting from the loss of a methyl radical (•CH₃) from the gem-dimethyl group to form a stable tertiary benzylic cation. This α-cleavage is a characteristic fragmentation pattern for amines.[2]

Experimental Protocol: Mass Spectrometry

MS_Protocol SampleIntro Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer. Ionization Ionization: Utilize Electron Ionization (EI) at 70 eV. SampleIntro->Ionization Analysis Mass Analysis: Scan a mass range of m/z 50-300 using a quadrupole or time-of-flight (TOF) analyzer. Ionization->Analysis Detection Data Acquisition: Record the mass spectrum, noting the m/z values and relative intensities of the ions. Analysis->Detection Interpretation Interpretation: - Identify the molecular ion peak. - Propose structures for the major fragment ions. - Compare with the expected fragmentation pattern. Detection->Interpretation

Caption: Workflow for Mass Spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3400 - 3300Medium, two bandsN-H stretchPrimary amine (-NH₂)
3100 - 3000MediumC-H stretchAromatic C-H
2950 - 2850StrongC-H stretchAliphatic C-H
1620 - 1580MediumN-H bendPrimary amine (-NH₂)
1600, 1475MediumC=C stretchAromatic ring
1335 - 1250StrongC-N stretchAromatic amine
  • Signature Peaks: The presence of two distinct peaks in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to the symmetric and asymmetric N-H stretching vibrations.[3] The strong C-N stretching band for aromatic amines further confirms this functionality.[3]

Experimental Protocol: FTIR Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is then recorded. This method requires minimal sample preparation.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

Theoretical vs. Experimental Elemental Composition
Element Theoretical Mass % (for C₁₁H₁₅N) Acceptable Experimental Range
Carbon (C)81.94%81.54% - 82.34%
Hydrogen (H)9.38%8.98% - 9.78%
Nitrogen (N)8.69%8.29% - 9.09%
  • Validation Criterion: The experimentally determined mass percentages should be within ±0.4% of the theoretical values calculated from the molecular formula.[4][5]

Experimental Protocol: Elemental Analysis

A precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion products (CO₂, H₂O, and N₂) are separated and quantified by a dedicated CHN analyzer.

Comparison with Alternative Methods

While the aforementioned techniques are the gold standard for primary structural validation, other methods can provide complementary information, particularly regarding purity and for routine quality control.

Technique Primary Application Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantificationHigh resolution, sensitive, non-destructiveDoes not provide detailed structural information
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile componentsExcellent separation for volatile compounds, provides mass spectra of individual componentsRequires the analyte to be thermally stable and volatile; may require derivatization
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment, quantification, and identification of non-volatile compoundsApplicable to a wide range of compounds, provides molecular weight informationLess structural information than NMR

For routine analysis of multiple synthesized batches, developing an HPLC method to assess purity against a well-characterized reference standard of this compound would be a highly efficient workflow.

Conclusion

The structural validation of a synthesized compound like this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By integrating the detailed mapping of the carbon-hydrogen framework from NMR, the precise molecular weight and fragmentation from MS, the identification of functional groups from FTIR, and the confirmation of elemental composition from elemental analysis, researchers can achieve an unassailable level of confidence in their synthesized material. This rigorous, multi-pronged approach not only embodies scientific integrity but is also a critical step in advancing drug discovery and development.

References

  • Vertex AI Search. (n.d.). Stoichiometry: Elemental Analysis. Retrieved March 2, 2026.
  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved March 2, 2026.
  • CDN. (n.d.). Infrared Spectroscopy. Retrieved March 2, 2026.
  • Whitman People. (n.d.). GCMS Section 6.15. Retrieved March 2, 2026.
  • BenchChem. (n.d.).
  • ACS Publications. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. Retrieved March 2, 2026.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved March 2, 2026.
  • LibreTexts Chemistry. (n.d.). 3.2 Determining Empirical and Molecular Formulas. Retrieved March 2, 2026.
  • University of Calgary. (n.d.). IR: amines. Retrieved March 2, 2026.
  • University of Colorado Boulder. (n.d.).
  • PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved March 2, 2026.
  • Agilent. (n.d.). FTIR spectroscopy reference guide. Retrieved March 2, 2026.
  • PMC. (2023, May 20).
  • LibreTexts Chemistry. (2026, January 27). 3.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry. Retrieved March 2, 2026.
  • Study.com. (2021, August 2). Determining the Empirical Formula of a Substance. Retrieved March 2, 2026.
  • ResearchGate. (n.d.).
  • PerkinElmer. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved March 2, 2026.
  • Thermo Fisher Scientific. (2016, April 2). Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS. Retrieved March 2, 2026.
  • JoVE. (2024, December 5).
  • LibreTexts Chemistry. (2023, January 29). Mass spectrometry 1. Retrieved March 2, 2026.
  • Rasayan Journal of Chemistry. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. Retrieved March 2, 2026.
  • ResearchGate. (2025, October 15). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved March 2, 2026.
  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved March 2, 2026.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved March 2, 2026.
  • Semantic Scholar. (1987, May 1).
  • PMC. (2023, August 17). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Retrieved March 2, 2026.
  • PMC. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved March 2, 2026.
  • ResearchGate. (2025, August 6). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)
  • Sigma-Aldrich. (n.d.). 3-(4-Aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine. Retrieved March 2, 2026.

Sources

Safety Operating Guide

Personal protective equipment for handling 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling structurally complex primary aromatic amines (PAAs) like 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine requires more than just reading a Safety Data Sheet (SDS). It requires a deep mechanistic understanding of how the chemical interacts with human biology and the laboratory environment.

This guide provides a self-validating, field-proven operational framework for researchers and drug development professionals to handle this compound safely, ensuring both scientific integrity and personnel protection.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical behavior of the target compound. This compound is an indanamine derivative. Like many primary aromatic amines, its danger lies in its lipophilicity combined with its reactive amine group[1].

Table 1: Chemical Hazard Profile

PropertyDetailOperational Implication
Chemical Name This compoundStructurally related to known pharmacologically active and potentially toxic indane derivatives.
CAS Number 64278-19-9Unique identifier for SDS cross-referencing[2].
Chemical Class Primary Aromatic Amine (PAA)Highly lipophilic; rapidly penetrates the stratum corneum of the skin, risking systemic absorption[1].
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes severe skin/eye irritation; acts as a respiratory tract irritant[2],.

Expert Insight: The lipophilic nature of PAAs means that skin exposure may not immediately present as a chemical burn, but rather facilitates rapid transdermal absorption into the systemic circulation[1]. Therefore, barrier integrity is the cornerstone of our handling strategy.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not rely on standard, single-layer laboratory PPE. The selection below is engineered to address the specific permeation risks of aromatic amines[3].

Table 2: PPE Selection & Causality Matrix

Protection AreaRequired EquipmentCausality / Scientific Rationale
Hand Protection Double-gloving: Heavy-duty nitrile (outer, >5 mil) over standard nitrile (inner), or Silver Shield® gloves.PAAs can rapidly permeate thin latex or standard nitrile. Double-gloving creates a fail-safe barrier against transdermal absorption[1],[3].
Eye & Face ANSI Z87.1 tightly fitting safety goggles. Add a face shield if handling in solution.Prevents aerosolized dust or splashed organic solutions from contacting ocular mucosa, mitigating H319 (severe eye irritation) risks[3],.
Body Full-length, buttoned laboratory coat, long pants, closed-toe shoes.Provides a primary physical barrier. Exposed skin exponentially increases the risk of systemic toxicity upon accidental spillage[4].
Respiratory Certified Chemical Fume Hood.Prevents inhalation of irritant dusts/vapors (H335). If engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is required[3].

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system. You must verify the success of the previous step before moving to the next.

Workflow Start 1. Pre-Operation Setup (Verify Fume Hood) PPE 2. Don PPE Matrix (Inspect Gloves/Goggles) Start->PPE Execution 3. Chemical Handling (Transfer/Weighing) PPE->Execution Decon 4. Decontamination (Wipe Surfaces) Execution->Decon Disposal 5. Waste Segregation (Seal & Label) Decon->Disposal

Standard Operating Procedure (SOP) workflow for handling primary aromatic amines.

Step 1: Pre-Operation Setup & Validation

  • Action: Clear the fume hood of incompatible chemicals (strong oxidizers, acids).

  • Validation: Verify the fume hood face velocity is >100 fpm. Perform a visual tissue-paper test at the sash opening to confirm active inward airflow[3].

Step 2: PPE Donning & Integrity Check

  • Action: Don the PPE matrix outlined in Table 2.

  • Validation: Inspect gloves for pinhole leaks by trapping air in the glove and applying pressure. This ensures physical barrier integrity before chemical contact.

Step 3: Chemical Handling & Transfer

  • Action: Open the chemical container only deep inside the fume hood (at least 6 inches behind the sash). Use an anti-static spatula for powder transfer to prevent electrostatic aerosolization of the amine dust.

  • Validation: Ensure no visible dust is escaping the immediate weighing vessel. Keep the sash as low as possible to maximize respiratory protection[3].

Step 4: Decontamination

  • Action: Wipe down the analytical balance, spatulas, and fume hood surfaces with an appropriate organic solvent (e.g., ethanol or isopropanol), followed by a soap and water wipe.

  • Validation: Visually inspect surfaces to ensure no chemical residue remains.

Step 5: Doffing & Hygiene

  • Action: Remove gloves using the "glove-in-glove" technique to avoid skin contact with the contaminated exterior surface.

  • Validation: Wash hands and forearms immediately with soap and water[3].

Emergency Response & Spill Management

In the event of a failure, immediate, calculated action is required to prevent compound assimilation into the body or environment.

EmergencyResponse Incident Incident Detected Type Determine Incident Type Incident->Type Exposure Personnel Exposure Type->Exposure Spill Chemical Spill Type->Spill EyeSkin Flush 15 mins (Eyewash/Shower) Exposure->EyeSkin Evac Evacuate & Ventilate Spill->Evac Med Seek Medical Attention EyeSkin->Med Absorb Apply Inert Sorbent (Do NOT use water) Evac->Absorb

Emergency response decision tree for aromatic amine exposure and chemical spills.

Protocol for Personnel Exposure:

  • Skin/Eye Contact: Immediately utilize the emergency eyewash or safety shower. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Causality: Prolonged flushing is required to dilute and mechanically remove the lipophilic amine before it fully penetrates the epidermis.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen and seek emergency medical attention[5].

Protocol for Chemical Spills:

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Containment (Crucial Step): DO NOT ADD WATER TO THE SPILL. Adding water to a lipophilic amine spill can spread the contamination further across surfaces[4].

  • Absorption: Cover the spill with an inert, dry absorbent material (e.g., vermiculite or specialized chemical sorbent pads)[4],[5].

  • Collection: Sweep up the absorbed material using non-sparking tools to avoid dust generation, and place it into a sealed, labeled hazardous waste container[5].

Waste Disposal Plan

Improper disposal of PAAs can lead to severe environmental toxicity and aquatic contamination[1].

  • Solid Waste: All contaminated consumables (gloves, sorbent pads, empty vials) must be collected in a sealed, compatible container (e.g., heavy-duty HDPE).

  • Liquid Waste: If the amine is dissolved in organic solvents during your assay, collect the liquid in designated organic waste carboys. Ensure the carboy is compatible with the solvent used.

  • Labeling: Clearly label all waste containers as "Toxic/Irritant - Primary Aromatic Amine Waste" and date them immediately upon first use[3]. Never mix amine waste with strong oxidizers or acids, as exothermic reactions can occur.

References

1.[2] 64278-19-9 | this compound | BLD Pharm. bldpharm.com. 2 2.[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 1 3.[3] Chemical Safety Guide, 5th Ed - ORS. National Institutes of Health (NIH). 3 4.[4] Lab Safety Plan - Accidents, Emergencies and Chemical Spills. Kent State University. 4 5. SAFETY DATA SHEET - Standard Precautions for H302, H315, H319, H335. Sigma-Aldrich. 6.[5] SAFETY DATA SHEET - Emergency Spill Response. Fisher Scientific. 5

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.